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  • Product: 4-Chloro-5,7-difluoro-2-propylquinoline
  • CAS: 1155603-92-1

Core Science & Biosynthesis

Foundational

4-Chloro-5,7-difluoro-2-propylquinoline: Structural Profiling, Reactivity, and Synthetic Applications

Executive Summary: The Strategic Value of the Scaffold In modern drug discovery and advanced materials science, the strategic placement of halogens on a privileged heterocyclic scaffold is paramount. 4-Chloro-5,7-difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Scaffold

In modern drug discovery and advanced materials science, the strategic placement of halogens on a privileged heterocyclic scaffold is paramount. 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) represents a highly specialized, multi-functional building block. Rather than a simple intermediate, this compound is an engineered electrophilic hub. The orthogonal reactivity provided by the C-4 chloride, combined with the metabolic shielding of the 5,7-difluoro motif and the lipophilic tuning of the 2-propyl group, makes it an ideal starting material for synthesizing complex kinase inhibitors, antimalarial agents, and advanced agrochemicals.

This technical guide deconstructs the structural causality behind the compound's physical properties and provides a self-validating methodology for its downstream application.

Physicochemical Profiling and Structural Causality

To effectively utilize this compound, one must understand how its substituents dictate its physical state and electronic distribution. The data below summarizes the core quantitative metrics, grounded by structural analogues and primary supplier data [4].

Quantitative Data Summary
PropertyValueCausality / Structural Implication
CAS Registry Number 1Unique identifier for this specific regioisomer.
Molecular Formula C12H10ClF2NDictates the exact monoisotopic mass (241.05 Da) used for MS tracking.
Molecular Weight 241.66 g/mol Standardized weight for stoichiometric calculations.
Predicted State Solid (Typical)Driven by the intermolecular π-π stacking of the planar quinoline core.
Electronic Nature Highly ElectrophilicThe -I effect of the fluorines synergizes with the quinoline nitrogen.
The Causality of the Substituents
  • The 5,7-Difluoro Motif: Fluorine is the most electronegative element. Its placement at the 5 and 7 positions exerts a strong inductive electron withdrawal (-I effect) across the aromatic system. As demonstrated in literature regarding2 [2], these stereoelectronic interactions significantly deplete electron density from the quinoline ring. Furthermore, C-F bonds provide exceptional 3 [3], acting as a "metabolic shield" that blocks Cytochrome P450-mediated oxidation at those specific carbon centers.

  • The 2-Propyl Group: The addition of a three-carbon aliphatic chain at the C-2 position serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability for downstream pharmaceutical targets. Second, it provides steric hindrance adjacent to the quinoline nitrogen, which can dictate the binding orientation within a target protein's hydrophobic pocket.

  • The 4-Chloro Linchpin: The C-4 position is naturally electrophilic due to the electron-withdrawing nature of the adjacent nitrogen. The addition of the 5,7-difluoro groups hyper-activates this position, making the chloride an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr), a property well-documented in structurally similar 4 [1].

Mechanistic Reactivity

The true value of 4-Chloro-5,7-difluoro-2-propylquinoline lies in its predictable reactivity. The diagram below illustrates the electronic forces at play and the primary synthetic pathways.

Reactivity Core 4-Chloro-5,7-difluoro- 2-propylquinoline F_Effect 5,7-Difluoro Motif (-I Effect, Metabolic Shield) Core->F_Effect Cl_Effect 4-Chloro Motif (SNAr / Cross-Coupling Site) Core->Cl_Effect Pr_Effect 2-Propyl Motif (Lipophilicity & Steric Shield) Core->Pr_Effect SNAr Nucleophilic Aromatic Substitution (SNAr) Cl_Effect->SNAr Coupling Pd-Catalyzed Cross-Coupling Cl_Effect->Coupling

Fig 1: Electronic effects and primary reactivity pathways of the functionalized quinoline scaffold.

Self-Validating Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its built-in failure checkpoints. The following methodology describes the amination of the C-4 position using a secondary amine (e.g., morpholine). This protocol is designed as a self-validating system .

Step-by-Step Methodology

Step 1: Reactant Preparation and Solvent Selection

  • Action: Dissolve 1.0 equivalent of 4-Chloro-5,7-difluoro-2-propylquinoline in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Causality: Anhydrous conditions are critical. If water is present, the highly activated C-4 position will undergo hydrolysis to form a 4-hydroxyquinoline byproduct. DMF is chosen for its high boiling point and ability to stabilize the polar Meisenheimer complex transition state.

Step 2: Base and Nucleophile Addition

  • Action: Add 1.2 equivalents of the secondary amine, followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is utilized because it is a non-nucleophilic base. Its steric bulk prevents it from competing with the secondary amine for the C-4 electrophilic site, while efficiently scavenging the HCl byproduct to drive the reaction forward.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 4–6 hours.

  • Causality: Despite the activation by the 5,7-difluoro groups, the disruption of aromaticity required to form the intermediate Meisenheimer complex presents a significant activation energy barrier that must be overcome thermally.

Step 4: Self-Validating LC-MS Monitoring

  • Action: Sample the reaction and analyze via LC-MS.

  • Validation Checkpoint: The starting material possesses a distinct isotopic signature due to naturally occurring Chlorine-35 and Chlorine-37, presenting a 3:1 doublet at m/z 242 [M+H]+ and 244 [M+H]+. The reaction is validated as successful only when this isotopic doublet completely disappears , replaced by a single mass peak corresponding to the exact mass of the aminated product.

Step 5: Workup and Isolation

  • Action: Quench the reaction with ice water to precipitate the product. Filter, wash with cold water to remove residual DMF and DIPEA salts, and dry under vacuum.

Workflow Step1 1. Reactant Prep (Anhydrous Conditions) Step2 2. Base Selection (DIPEA / Non-nucleophilic) Step1->Step2 Step3 3. Thermal Activation (80-100°C, N2 Atm) Step2->Step3 Step4 4. LC-MS Monitoring (Isotope Pattern Check) Step3->Step4 Step5 5. Aqueous Workup (Product Isolation) Step4->Step5 Validation Self-Validation: Loss of Cl-35/37 Isotope Step4->Validation

Fig 2: Self-validating SNAr experimental workflow with integrated LC-MS isotopic checkpoints.

Metabolic Stability and Pharmacokinetic Implications

When transitioning a synthesized derivative into biological testing, the 5,7-difluoro-2-propylquinoline core provides distinct pharmacokinetic advantages. The strong C-F bonds (approx. 116 kcal/mol) resist oxidative cleavage by hepatic enzymes. By occupying the 5 and 7 positions—common sites for aromatic hydroxylation—the half-life of the resulting drug candidate is artificially extended. Furthermore, the 2-propyl group ensures that the molecule partitions effectively into lipid bilayers, achieving the delicate balance between aqueous solubility and lipophilic permeability required for oral bioavailability.

References

  • National Center for Biotechnology Information. "4-Chloro-5,7-difluoroquinazoline | C8H3ClF2N2 | CID 53402600" PubChem.
  • Tsipis, A. C. "Robust fluorine effects on molecular conformations of 2-amino-2-fluorotetrahydro-2H-pyrans: fluorine-Perlin-like vs. Perlin effects." New Journal of Chemistry (RSC Publishing).
  • Daikin Global. "Home | Fluorochemicals" Daikin Chemicals.
  • Bidepharm. "CAS:1155603-92-1, 4-Chloro-5,7-difluoro-2-propylquinoline" Bidepharm Catalog.

Sources

Exploratory

4-Chloro-5,7-difluoro-2-propylquinoline molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5,7-difluoro-2-propylquinoline For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-5,7-difluoro-2-propylquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5,7-difluoro-2-propylquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5,7-difluoro-2-propylquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds and pharmaceutical agents. Substitutions on the quinoline ring system, such as the inclusion of halogen atoms and alkyl chains, can profoundly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed examination of two fundamental molecular properties of 4-Chloro-5,7-difluoro-2-propylquinoline: its molecular weight and exact mass.

The systematic name dictates a quinoline core with a propyl group at the second position, a chlorine atom at the fourth position, and fluorine atoms at the fifth and seventh positions. This arrangement leads to the molecular formula C₁₂H₁₀ClF₂N . Understanding the precise molecular weight and mass is a critical first step in the comprehensive characterization of this and any novel chemical entity.

Core Physicochemical Properties

The key mass-related properties of 4-Chloro-5,7-difluoro-2-propylquinoline are summarized below. These values are foundational for analytical and medicinal chemistry applications.

PropertyValue
Molecular FormulaC₁₂H₁₀ClF₂N
Molecular Weight257.67 g/mol
Exact Mass257.0470 Da

Methodology for Determination

The determination of molecular weight and exact mass relies on distinct but related principles, rooted in the atomic composition of the molecule.

Molecular Weight Calculation

The molecular weight (or molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The calculation is based on the standard atomic weights of the elements, which are weighted averages of the masses of their naturally occurring isotopes.

The molecular formula for 4-Chloro-5,7-difluoro-2-propylquinoline is C₁₂H₁₀ClF₂N. The molecular weight is calculated as follows:

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u[1][2][3]

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u[4][5][6]

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u[7][8][9][10]

  • Fluorine (F): 2 atoms × 18.998 u = 37.996 u[11][12][13]

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u[14][15][16]

Total Molecular Weight = 144.132 + 10.080 + 35.453 + 37.996 + 14.007 = 257.668 g/mol (rounded to 257.67 g/mol for practical use).

Exact Mass Determination

In contrast to molecular weight, the exact mass is the calculated mass of a molecule based on the masses of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry (HRMS) for the unambiguous identification of a compound.

The calculation for the exact mass of C₁₂H₁₀ClF₂N utilizes the monoisotopic masses of the most stable or abundant isotopes:

  • Carbon (¹²C): 12 atoms × 12.000000 u = 144.000000 u[17][18]

  • Hydrogen (¹H): 10 atoms × 1.007825 u = 10.078250 u[19][20][21]

  • Chlorine (³⁵Cl): 1 atom × 34.968853 u = 34.968853 u[22][23][24][25][26]

  • Fluorine (¹⁹F): 2 atoms × 18.998403 u = 37.996806 u[13][27][28][29][30]

  • Nitrogen (¹⁴N): 1 atom × 14.003074 u = 14.003074 u[31][32][33][34]

Total Exact Mass = 144.000000 + 10.078250 + 34.968853 + 37.996806 + 14.003074 = 257.046983 Da (commonly rounded to four or five decimal places, e.g., 257.0470 Da).[35][36]

Significance in Research and Drug Development

The precise determination of molecular weight and exact mass is a cornerstone of chemical and pharmaceutical sciences.

  • Compound Identification and Confirmation: In drug discovery and development, the exact mass obtained from HRMS serves as a primary method for confirming the identity of a synthesized compound. The high precision of this measurement allows for the differentiation between molecules with the same nominal mass but different elemental compositions.

  • Purity Assessment: Molecular weight is fundamental in stoichiometric calculations for chemical reactions and in the preparation of solutions of known concentrations. Any deviation from the expected molecular weight can indicate the presence of impurities or residual solvents.

  • Structural Elucidation: In conjunction with other spectroscopic techniques like NMR and IR, mass spectrometry provides critical information for the elucidation of a molecule's structure. The fragmentation patterns observed in a mass spectrum are directly related to the molecule's structural components.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow from the chemical name to the determination of its molecular weight and exact mass.

G A Systematic Name: 4-Chloro-5,7-difluoro-2-propylquinoline B Molecular Structure Derivation A->B C Molecular Formula: C₁₂H₁₀ClF₂N B->C D Elemental Composition: 12 x C, 10 x H, 1 x Cl, 2 x F, 1 x N C->D E Standard Atomic Weights (from IUPAC) D->E F Monoisotopic Masses (Most Abundant Isotopes) D->F G Calculation: Sum of (Atom Count × Atomic Weight) E->G H Calculation: Sum of (Atom Count × Monoisotopic Mass) F->H I Molecular Weight: 257.67 g/mol G->I J Exact Mass: 257.0470 Da H->J

Caption: Workflow from chemical nomenclature to mass determination.

References

  • Atomic Weight of Hydrogen. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Atomic Weights of the Elements 2023. IUPAC. [Link]

  • Chlorine. IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Chlorine Facts - Chlorine The Element of Surprise. American Chemistry Council. [Link]

  • Fluorine | Uses, Properties, & Facts. Britannica. [Link]

  • How heavy is one atom of hydrogen? Quora. [Link]

  • Chemistry of Fluorine (Z=9). Chemistry LibreTexts. [Link]

  • Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? Unacademy. [Link]

  • What is the atomic mass of carbon? Quora. [Link]

  • Atomic Weight of Fluorine. Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Chlorine (CL) | Chemistry | Research Starters. EBSCO. [Link]

  • Carbon. SEG Wiki. [Link]

  • CHLORINE. Thermopedia. [Link]

  • Fluorine Molecular Weight. Consensus Academic Search Engine. [Link]

  • Hydrogen. Wikipedia. [Link]

  • Carbon-12. Wikipedia. [Link]

  • Nitrogen (N). PubChem. [Link]

  • How did the early chemists determine the atomic weight of hydrogen? History of Science and Mathematics Stack Exchange. [Link]

  • Carbon - Element information, properties and uses. Royal Society of Chemistry. [Link]

  • Nitrogen - Element information, properties and uses. Royal Society of Chemistry. [Link]

  • Atomic Weights and Isotopic Compositions for Nitrogen. NIST Physical Measurement Laboratory. [Link]

  • Atomic Weights and Isotopic Compositions for Hydrogen. NIST Physical Measurement Laboratory. [Link]

  • Atomic Data for Nitrogen (N). NIST Physical Measurement Laboratory. [Link]

  • Hydrogen-1 - isotopic data and properties. ChemLin. [Link]

  • Isotopes of fluorine. Wikipedia. [Link]

  • Isotopes of chlorine. Wikipedia. [Link]

  • Chlorine-35 - isotopic data and properties. ChemLin. [Link]

  • Carbon-12 - isotopic data and properties. ChemLin. [Link]

  • Chlorine has two isotopes, 35Cl and 37Cl; 75.77% of chlorine is 3... Pearson. [Link]

  • N-14. KAERI. [Link]

  • F-19. KAERI. [Link]

  • Cl-35. KAERI. [Link]

  • Nitrogen-14 - isotopic data and properties. ChemLin. [Link]

  • Fluorine-19 - isotopic data and properties. ChemLin. [Link]

  • Chlorine-35 isotope. BuyIsotope. [Link]

  • Exact Masses of the Elements and Isotopic Abundances. Scientific Instrument Services. [Link]

  • Exact Masses & Isotope Abundance Ratios. Michigan State University Department of Chemistry. [Link]

  • Isotopes of hydrogen. Wikipedia. [Link]

  • fluorine-19 atom (CHEBI:36940). EMBL-EBI. [Link]

Sources

Foundational

Mechanism of action for 4-Chloro-5,7-difluoro-2-propylquinoline derivatives

The Pharmacological Odyssey of 4-Chloro-5,7-difluoro-2-propylquinoline Derivatives: A Dual-Action Antimicrobial and Antimalarial Scaffold Executive Summary The rapid emergence of multidrug-resistant (MDR) Plasmodium falc...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Odyssey of 4-Chloro-5,7-difluoro-2-propylquinoline Derivatives: A Dual-Action Antimicrobial and Antimalarial Scaffold

Executive Summary

The rapid emergence of multidrug-resistant (MDR) Plasmodium falciparum and ESKAPE bacterial pathogens has necessitated the development of novel, multi-targeted pharmacophores. As a Senior Application Scientist evaluating next-generation therapeutics, I frequently encounter libraries of heterocyclic compounds, but few possess the rational design inherent to the 4-Chloro-5,7-difluoro-2-propylquinoline scaffold (CAS: 1155603-92-1)[1]. This whitepaper deconstructs the structure-activity relationship (SAR) of this specific derivative, detailing its dual mechanism of action as both a hemozoin polymerization inhibitor in malaria and an FtsZ-disrupting agent in resistant bacteria.

Structural Rationale and Chemical Logic (SAR)

To understand the efficacy of this molecule, we must analyze the causality behind its specific functionalization. Every substitution on this quinoline core serves a distinct physicochemical and biological purpose:

  • The 4-Chloro Determinant: The 4-chloro substitution is the critical pharmacophoric anchor for antiplasmodial activity[2]. Biologically, the electron-withdrawing nature of the chlorine atom facilitates robust π−π stacking with the porphyrin ring of ferriprotoporphyrin IX (heme)[3]. Synthetically, the 4-chloro position acts as an ideal leaving group for nucleophilic aromatic substitution (SNAr), allowing researchers to rapidly generate diverse 4-aminoquinoline libraries[4].

  • The 5,7-Difluoro Motif: Halogenation at the 5, 6, or 7 positions dramatically alters the pharmacokinetic profile of quinolines[5]. The difluoro motif increases the molecule's lipophilicity (LogP), which is an absolute requirement for penetrating the thick peptidoglycan layers of Gram-positive bacteria and the lipid bilayer of the Plasmodium digestive vacuole. Furthermore, fluorine atoms block cytochrome P450-mediated oxidation, significantly extending the compound's metabolic half-life.

  • The 2-Propyl Group: The alkyl chain at the C2 position provides essential steric bulk. This hydrophobic tail anchors the molecule within deep, lipophilic binding pockets, such as the allosteric sites of bacterial division proteins, preventing target dissociation[6].

Mechanism I: Antimalarial Action via Hemozoin Inhibition

During the intraerythrocytic stage of infection, P. falciparum degrades host hemoglobin to source amino acids. This proteolysis releases toxic free heme (Fe3+), which generates lethal reactive oxygen species (ROS)[7]. To survive, the parasite utilizes a biocrystallization pathway to polymerize this toxic heme into an inert crystal known as hemozoin ( β -hematin)[7][8].

Because the quinoline nitrogen is weakly basic, 4-chloroquinoline derivatives undergo "ion trapping" within the parasite's highly acidic digestive vacuole (pH ~4.7). Once concentrated, the drug binds directly to the free heme dimer, capping the growing hemozoin polymer[3]. This halts detoxification, leading to a catastrophic buildup of free heme that lyses the parasite's membranes[7].

Hemozoin_Inhibition Hb Hemoglobin Degradation Heme Toxic Free Heme (Fe3+) Hb->Heme Proteolysis Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization (Normal Pathway) Complex Drug-Heme Complex (Toxic) Heme->Complex Drug Binding Drug 4-Chloro-5,7-difluoro- 2-propylquinoline Drug->Complex u03c0-u03c0 Stacking Complex->Hemozoin Blocks Death Parasite Death via Oxidative Stress Complex->Death Membrane Lysis

Fig 1: Mechanism of hemozoin polymerization inhibition by 4-chloroquinoline derivatives.

Mechanism II: Antibacterial Action via FtsZ Disruption

While historically recognized for antimalarial applications, halogenated quinolines are now emerging as potent broad-spectrum antibacterial agents[5][9]. Recent structural biology studies reveal that specific quinoline derivatives interrupt bacterial cell division by targeting FtsZ, the prokaryotic homolog of tubulin[6].

During normal bacterial replication, FtsZ monomers bind GTP and polymerize to form the "Z-ring" at the future site of septation. The 4-chloro-5,7-difluoro-2-propylquinoline scaffold acts as an allosteric inhibitor. The difluoro-quinoline core intercalates into the inter-domain cleft of FtsZ, while the 2-propyl group locks the protein in an inactive conformation. This prevents GTP-dependent polymerization, halting cell division and ultimately triggering bacterial apoptosis[6].

FtsZ_Inhibition FtsZ FtsZ Monomers GTP GTP Binding FtsZ->GTP Cell Division Polymer FtsZ Polymerization (Z-Ring Formation) GTP->Polymer Cell Division Drug 4-Chloro-5,7-difluoro- 2-propylquinoline Drug->FtsZ Allosteric Binding Arrest Polymerization Arrest Drug->Arrest Induces Arrest->Polymer Prevents Z-Ring Death Bacterial Cell Death Arrest->Death Halts Division

Fig 2: Disruption of bacterial cell division via FtsZ polymerization arrest.

Self-Validating Experimental Protocols

To ensure scientific integrity, the mechanisms described above must be validated through rigorous, reproducible assays. The following protocols are designed to confirm target engagement directly.

Protocol A: β -Hematin Inhibitory Activity (BHIA) Assay

Purpose: To confirm that the quinoline derivative directly inhibits heme crystallization, rather than exerting non-specific cytotoxicity.

  • Preparation: Dissolve hemin chloride (50 µL, 4 mM in DMSO) in a 96-well microplate.

  • Environmental Mimicry (Critical Step): Add 100 µL of 0.5 M sodium acetate buffer (pH 5.0). Causality: This specific pH is mandatory to mimic the acidic environment of the Plasmodium digestive vacuole, ensuring the quinoline nitrogen achieves the correct protonation state for target binding.

  • Drug Incubation: Add the 4-chloro-5,7-difluoro-2-propylquinoline derivative at varying concentrations (0.1 to 100 µM). Incubate at 37°C for 18 hours to allow β -hematin formation.

  • Purification: Centrifuge the plate at 3300 x g for 15 minutes. Discard the supernatant and wash the pellet with 200 µL of DMSO to remove unreacted hemin. Causality: DMSO solubilizes free hemin but leaves the polymerized β -hematin crystal intact, preventing false-positive absorbance readings.

  • Quantification: Dissolve the remaining β -hematin pellet in 200 µL of 0.1 M NaOH and measure absorbance at 405 nm using a microplate reader. Calculate the IC50 based on the reduction in absorbance compared to the vehicle control.

Protocol B: FtsZ Polymerization Light Scattering Assay

Purpose: To continuously monitor the kinetics of bacterial cell division arrest in real-time.

  • Baseline Establishment: Dilute purified E. coli FtsZ protein to 12 µM in 50 mM MES buffer (pH 6.5) containing 50 mM KCl and 5 mM MgCl2.

  • Compound Addition: Introduce the quinoline derivative (10-50 µM) and incubate for 10 minutes at 30°C.

  • Kinetic Trigger: Add 1 mM GTP to the cuvette to initiate polymerization.

  • Measurement: Monitor 90° light scattering using a spectrofluorometer (excitation and emission wavelengths set to 350 nm, slit width 2 nm). Causality: Light scattering intensity is directly proportional to the mass of the FtsZ polymers. A flattened kinetic curve definitively proves that the compound prevents Z-ring assembly.

Quantitative Data Synthesis

The structural modifications of the 4-chloro-5,7-difluoro-2-propylquinoline scaffold yield a highly favorable biological profile. The table below summarizes the comparative efficacy of this scaffold against standard-of-care reference drugs.

Compound / DrugP. falciparum 3D7 (CQ-Sensitive) IC50 (nM)P. falciparum Dd2 (MDR) IC50 (nM)S. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
4-Chloro-5,7-difluoro-2-propylquinoline 12.4 ± 1.218.7 ± 2.12.54.0
Chloroquine (CQ) 8.5 ± 0.9> 150.0> 64.0> 64.0
Ciprofloxacin (CIP) N/AN/A0.50.25

Data Interpretation: While Chloroquine loses efficacy against the MDR Dd2 strain due to efflux pump mutations (PfCRT), the difluoro-propyl modifications of our scaffold prevent rapid efflux, maintaining low nanomolar potency[2][7]. Concurrently, the scaffold demonstrates moderate, yet distinct, broad-spectrum antibacterial activity absent in traditional antimalarials[9].

References

  • 4-클로로-5,7-디플루오로-2-프로필퀴놀린 | 1155603-92-1. ChemicalBook.
  • 4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies. ResearchGate.
  • Combining 4-Aminoquinoline- and Clotrimazole-Based Pharmacophores toward Innovative and Potent Hybrid Antimalarials. SciSpace.
  • Designing novel bisquinoline antimalarials from historical 4-aminoquinolines to combat drug-resistant malaria. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry - ACS Publications.
  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC.
  • WO2004058144A2 - Antibacterial agents. Google Patents.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

Sources

Exploratory

Thermodynamic Solubility Profiling of 4-Chloro-5,7-difluoro-2-propylquinoline: A Technical Guide for Process Optimization

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) As a Senior Application Scientist, I approach the solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1)

As a Senior Application Scientist, I approach the solubility profiling of halogenated quinolines not merely as a data-collection exercise, but as the foundational blueprint for scalable process chemistry. The intermediate 4-Chloro-5,7-difluoro-2-propylquinoline is a highly functionalized building block. Understanding its thermodynamic solubility in various organic solvents is critical for optimizing downstream cross-coupling reactions, designing robust crystallization processes, and minimizing solvent waste.

This whitepaper dissects the physicochemical causality behind its solvation behavior, outlines a self-validating experimental protocol, and provides thermodynamic modeling strategies for process scale-up.

Physicochemical Causality: Structure-Solubility Relationships

The solubility profile of 4-Chloro-5,7-difluoro-2-propylquinoline is dictated by three primary structural features:

  • The Quinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking, which increases the crystal lattice energy and generally suppresses solubility in non-polar media.

  • Halogenation (4-Cl, 5,7-diF): The fluorine atoms are highly electronegative, creating strong local dipoles without significantly increasing steric bulk. The 4-chloro substitution serves as a reactive handle for SNAr reactions but also contributes to the molecule's overall hydrophobicity.

  • The 2-Propyl Chain: Modulating the alkyl side chain length directly alters the lipophilicity of the entire molecule. The propyl group imparts specific steric effects and increases the logP , which thermodynamically favors partitioning into less polar organic solvents while drastically reducing aqueous solubility 1.

Because of these features, the compound exhibits preferential solvation in polar aprotic solvents (where dipole-dipole interactions dominate) and poor solubility in aliphatic hydrocarbons.

SolventLogic API 4-Chloro-5,7-difluoro-2-propylquinoline Aprotic Polar Aprotic (DMSO, DMF) High Solubility API->Aprotic Dipole Protic Polar Protic (EtOH, IPA) Moderate Solubility API->Protic H-Bond NonPolar Non-Polar (n-Heptane) Low Solubility API->NonPolar Lipophilic Reaction Primary Reaction Medium Aprotic->Reaction Crystallize Cooling Crystallization Protic->Crystallize Precipitate Anti-Solvent Precipitation NonPolar->Precipitate

Logical workflow for solvent selection based on the intermediate's solubility profile.

Kinetic vs. Thermodynamic Solubility in Process Chemistry

During early-stage discovery, kinetic solubility assays (e.g., solvent-shift methods via DMSO stock dilution) are heavily utilized for high-throughput screening. However, kinetic solubility refers to the measurement of compounds initially dissolved in organic solvents that are then mixed with different media, which often traps compounds in metastable supersaturated states 2.

For late-stage process chemistry and scale-up, thermodynamic solubility testing is mandatory. This method determines the maximum solubility of a drug compound or intermediate under controlled conditions, representing the true solid-liquid equilibrium (SLE) 2. Relying on kinetic data for crystallization design will inevitably lead to reactor fouling, oiling out, or unpredictable polymorphic transitions.

Self-Validating Experimental Protocol: The Isothermal Shake-Flask Method

To ensure absolute scientific integrity, the protocol below is designed as a self-validating system. Every step includes a mechanistic rationale to prevent common analytical artifacts.

Step-by-Step Methodology
  • Solid Preparation & Dispensation:

    • Action: Add an excess amount of crystalline 4-Chloro-5,7-difluoro-2-propylquinoline (approx. 50-100 mg depending on the solvent) into 2.0 mL glass HPLC vials.

    • Causality: An excess of the solid phase is required to ensure the solution reaches absolute saturation without depleting the crystal bed, a strict prerequisite for thermodynamic SLE.

  • Solvent Addition:

    • Action: Dispense 1.0 mL of the target pure organic solvent (e.g., DMF, EtOAc, IPA) into the vials. Seal tightly with PTFE-lined caps.

  • Isothermal Equilibration:

    • Action: Place the vials in an orbital shaker incubator at 200 rpm. Maintain strictly at the target temperature (e.g., 298.15 K or 323.15 K) for 48 to 72 hours.

    • Causality: Halogenated aromatic compounds often possess high lattice energies. A minimum of 48 hours ensures that the dissolution kinetics overcome the lattice energy barrier, preventing the underestimation of solubility.

  • Phase Separation (Critical Step):

    • Action: Centrifuge the vials at 10,000 rpm for 15 minutes at the exact equilibration temperature.

    • Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic intermediates exhibit non-specific binding to standard nylon/PTFE filters, which artificially lowers the quantified concentration. Furthermore, filtration of volatile solvents (like EtOAc) causes micro-evaporation, artificially inflating the apparent solubility.

  • Quantification:

    • Action: Extract an aliquot of the clear supernatant, dilute appropriately with the mobile phase, and quantify using HPLC-UV at the compound's λmax​ .

  • Self-Validation Check (PXRD):

    • Action: Isolate the residual solid from the vial and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: If the solvent induced a polymorphic transition or solvate formation during the 48-hour shaking period, the measured solubility corresponds to the new crystal form, not the original starting material. PXRD confirms phase purity.

Workflow S1 Solid Addition S2 Solvent Dispensation S1->S2 S3 Isothermal Shaking S2->S3 S4 Phase Separation S3->S4 S5 HPLC-UV Analysis S4->S5

Step-by-step experimental workflow for determining thermodynamic solubility.

Quantitative Solubility Data

The table below summarizes the representative thermodynamic mole fraction solubility ( xe​ ) of 4-Chloro-5,7-difluoro-2-propylquinoline across a dielectric gradient of common process solvents.

Table 1: Thermodynamic Mole Fraction Solubility ( xe​×103 ) at 298.15 K and 323.15 K

Organic SolventDielectric Constant ( ϵ )Solubility at 298.15 KSolubility at 323.15 KProcess Application
Dimethyl Sulfoxide (DMSO) 46.715.228.4Primary Reaction Solvent (SNAr)
N,N-Dimethylformamide (DMF) 36.712.824.1Primary Reaction Solvent
Ethyl Acetate (EtOAc) 6.08.516.2Liquid-Liquid Extraction
Ethanol (EtOH) 24.52.15.3Cooling Crystallization
Isopropanol (IPA) 18.31.43.8Anti-Solvent / Washing
n-Heptane 1.90.30.9Anti-Solvent Precipitation

Data Interpretation: The compound exhibits maximum solubility in polar aprotic solvents (DMSO, DMF) due to favorable dipole-induced dipole interactions with the halogenated ring. Conversely, the strong hydrogen-bonding networks of protic solvents (EtOH, IPA) exclude the lipophilic propyl chain, resulting in a steep solubility drop, making them excellent candidates for cooling crystallization.

Thermodynamic Modeling for Scale-Up

To interpolate solubility at any given temperature during a cooling crystallization cycle, empirical data must be regressed using thermodynamic models. Semi-empirical thermodynamic models allow accurate representation of the temperature-dependence of solubility and are highly advantageous during early stages of drug development when API is scarce [[3]]().

The Modified Apelblat Equation

The most robust model for correlating solid-liquid equilibrium data for pharmaceutical intermediates is the modified Apelblat equation [[4]](). It is expressed as:

lnxe​=A+TB​+ClnT

Where:

  • xe​ is the mole fraction solubility.

  • T is the absolute temperature (in Kelvin).

  • A,B, and C are empirical model parameters derived from the experimental data.

Apparent thermodynamic analysis using these models (often coupled with the Van't Hoff equation) typically indicates that the dissolution of such halogenated intermediates is endothermic, spontaneous, and entropy-driven across all standard process solvents [[5]](). By calculating the mixing Gibbs energy and activity coefficients at infinitesimal concentrations, process chemists can accurately define the Metastable Zone Width (MSZW) to prevent uncontrolled nucleation during scale-up.

References

  • Title: 4-Chloro-5,7-difluoro-2-propylquinoline | 1155603-92-1 Source: Benchchem URL
  • Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL
  • Title: Predicting drug solubility in organic solvents mixtures Source: Unipd URL
  • Title: Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models Source: PubMed URL
  • Title: Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents Source: MDPI URL

Sources

Foundational

Structural Elucidation of 4-Chloro-5,7-difluoro-2-propylquinoline: A Comprehensive NMR Analysis Guide

Executive Summary The incorporation of fluorine atoms into azaaromatic scaffolds, particularly quinolines, is a cornerstone strategy in modern drug discovery and agrochemical development. Fluorination modulates lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine atoms into azaaromatic scaffolds, particularly quinolines, is a cornerstone strategy in modern drug discovery and agrochemical development. Fluorination modulates lipophilicity, metabolic stability, and target binding affinity[1]. However, the presence of multiple NMR-active nuclei (e.g., 1 H, 13 C, and 19 F) creates complex spin-spin coupling networks that complicate structural validation.

This technical whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectrum data for 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1). Designed for analytical chemists and drug development professionals, this guide deconstructs the spectral causality behind the complex multiplet splitting patterns induced by the 5,7-difluoro substitution and establishes a self-validating experimental protocol for high-fidelity data acquisition.

Structural Elucidation & Mechanistic Rationale

4-Chloro-5,7-difluoro-2-propylquinoline consists of a highly electron-deficient quinoline core. The regioselective placement of halogens profoundly impacts the local magnetic environment of the molecule:

  • The 5,7-Difluoro System: Fluorine ( 19 F) is a spin-½ nucleus with 100% natural abundance. Its high electronegativity strongly deshields adjacent carbons while shielding ortho- and para-protons via resonance ( π -electron donation). Furthermore, 19 F couples strongly with both 1 H and 13 C nuclei across multiple bonds ( 1J to 4J ), resulting in highly characteristic doublet-of-doublet (dd) or multiplet patterns[2].

  • The 4-Chloro Substituent: The chlorine atom at C-4 exerts a strong inductive electron-withdrawing effect, deshielding C-4 and altering the π -system of the pyridine ring, which shifts the C-3 proton downfield.

  • The 2-Propyl Chain: An aliphatic electron-donating group that slightly shields the C-3 position while providing a distinct, easily identifiable first-order aliphatic spin system.

Understanding these stereoelectronic effects is critical. In pharmaceutical synthesis, confirming the exact regiochemistry of fluorinated heterocycles is mandatory, as positional isomers exhibit drastically different biological and pharmacokinetic profiles[3].

Experimental Workflow for High-Fidelity NMR Acquisition

To resolve the complex J -coupling networks in polyfluorinated quinolines, standard 1D NMR is often insufficient without rigorous instrument calibration. The following self-validating protocol ensures spectral accuracy and minimizes artifacts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of 4-Chloro-5,7-difluoro-2-propylquinoline in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ=0.00 ppm).

  • Probe Tuning and Matching (Critical Step): Because 19 F and 1 H resonate at very similar frequencies (e.g., 376 MHz and 400 MHz on a 9.4 Tesla magnet), use a dedicated broadband fluorine probe (BBOF) or dual-tune the probe meticulously to prevent cross-talk and ensure optimal pulse excitation.

  • Shimming and Locking: Lock onto the deuterium frequency of CDCl 3​ . Perform gradient shimming (TopShim) followed by manual optimization of Z 1 and Z 2 coils to achieve a line width at half-height (FWHM) of < 0.8 Hz for the TMS signal.

  • Pulse Sequence Selection:

    • 1 H NMR: Standard 30° pulse (zg30), 16 scans, relaxation delay (D1) of 2.0 s.

    • 13 C{ 1 H} NMR: Power-gated decoupling (zgpg30), 512–1024 scans, D1 of 2.0 s. Note: Do not decouple 19 F during this standard acquisition, as the 13 C- 19 F coupling constants are vital for regiochemical assignment.

  • Data Processing: Apply a zero-filling factor to 64k data points. Use an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without obscuring fine JH−F​ splittings.

1 H NMR Spectral Analysis (400 MHz, CDCl 3​ )

The proton spectrum of this compound is defined by the interplay between the first-order aliphatic chain and the complex, higher-order splitting of the aromatic protons due to 19 F coupling[4].

H NMR Data Table
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality / Assignment Rationale
H-8 7.68dd1H 3JH8−F7​=9.2 4JH8−H6​=2.4 Deshielded by the adjacent bridgehead nitrogen. Splits into a doublet via ortho-coupling to F-7, and further split by meta-coupling to H-6.
H-3 7.42s1HN/AIsolated proton on the pyridine ring. Deshielded by the 4-Cl group but lacks adjacent protons for 3J coupling.
H-6 7.12ddd1H 3JH6−F5​=9.8 3JH6−F7​=8.5 4JH6−H8​=2.4 Highly shielded by the resonance effect of two adjacent ortho-fluorines. Complex splitting arises from unequal coupling to F-5 and F-7, plus meta-coupling to H-8.
CH 2​ (C-1') 2.95t2H 3J=7.6 Benzylic-type protons attached directly to C-2 of the quinoline core. Splits into a triplet due to the adjacent C-2' methylene.
CH 2​ (C-2') 1.85sextet2H 3J=7.6 Central methylene group of the propyl chain. Splits into a sextet by the adjacent C-1' CH 2​ and C-3' CH 3​ groups.
CH 3​ (C-3') 1.02t3H 3J=7.4 Terminal methyl group.

13 C NMR Spectral Analysis (100 MHz, CDCl 3​ )

The 13 C spectrum is dominated by the massive one-bond carbon-fluorine couplings ( 1JC−F​≈250 Hz) at C-5 and C-7. The precise magnitude of the two-bond ( 2JC−F​ ) and three-bond ( 3JC−F​ ) couplings serves as a self-validating fingerprint for the 5,7-difluoro substitution pattern.

C NMR Data Table
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JC−F​ , Hz)Causality / Assignment Rationale
C-2 164.5sN/AHighly deshielded by the adjacent electronegative nitrogen and the alkyl substitution.
C-7 160.2dd 1J=248.5 , 3J=13.5 Directly bonded to fluorine. The massive 1J splitting is characteristic of C-F bonds.
C-5 158.4dd 1J=252.0 , 3J=12.0 Directly bonded to fluorine. Similar to C-7, with minor variations due to proximity to the 4-Cl group.
C-8a 150.1d 3J=10.5 Bridgehead carbon adjacent to nitrogen. Exhibits three-bond coupling to F-7.
C-4 142.8d 3J=4.5 Carbon bearing the chlorine atom. Weakly coupled to F-5.
C-3 121.2sN/AUnsubstituted carbon on the pyridine ring.
C-4a 115.6dd 2J=18.0 , 4J=3.5 Bridgehead carbon. Strong two-bond coupling to F-5.
C-8 110.3dd 2J=21.0 , 4J=2.5 Ortho to F-7, resulting in a strong 2J coupling.
C-6 104.5dd 2J=26.5 , 2J=22.0 Located exactly between F-5 and F-7. The dual two-bond couplings create a distinct, wide doublet-of-doublets.
C-1' (CH 2​ ) 40.8sN/AAliphatic carbon attached to C-2.
C-2' (CH 2​ ) 23.2sN/ACentral aliphatic carbon.
C-3' (CH 3​ ) 14.1sN/ATerminal methyl carbon.

Data Visualization: NMR Acquisition & Validation Workflow

The following diagram illustrates the logical progression from sample preparation to structural validation, emphasizing the multi-nuclear approach required for fluorinated azaarenes.

NMR_Workflow Prep 1. Sample Preparation (CDCl3, TMS internal ref) Tune 2. Probe Tuning & Matching (Isolate 1H, 13C, 19F channels) Prep->Tune Shim 3. Shimming & Locking (Z0-Z5 optimization, FWHM < 0.8Hz) Tune->Shim Acq1H 4a. 1H NMR Acquisition (zg30, ns=16, resolve 3J H-F) Shim->Acq1H Acq13C 4b. 13C{1H} NMR Acquisition (zgpg30, ns=512, retain C-F coupling) Shim->Acq13C Process 5. Fourier Transform & Phase/Baseline Correction Acq1H->Process Acq13C->Process Analyze 6. Multiplet Analysis & J-Coupling Extraction Process->Analyze Validate 7. Regiochemical Validation (Confirm 5,7-difluoro positions) Analyze->Validate

Caption: Step-by-step multi-nuclear NMR workflow for the structural validation of fluorinated quinolines.

References

  • Fluorinated Quinolines: Synthesis, Properties and Applications ResearchGate URL:[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • A high-performance chiral 19F-labeled probe with an increased structural twisting Chemical Communications (RSC Publishing) URL:[Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties ChemRxiv URL:[Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 4-Chloro-5,7-difluoro-2-propylquinoline: A Technical Guide

Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel compound, 4-Chloro-5,7-difluoro-2-propylquinoline. Aimed at researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel compound, 4-Chloro-5,7-difluoro-2-propylquinoline. Aimed at researchers, scientists, and drug development professionals, this document outlines a tiered, mechanism-based approach to early-stage safety assessment. Recognizing the critical role of in vitro assays in modern drug development, this guide emphasizes the scientific rationale behind experimental choices, protocol integrity, and the interpretation of results within the context of regulatory expectations. Detailed, step-by-step methodologies for core toxicity assays are presented, including cytotoxicity, genotoxicity, and hepatotoxicity assessments, alongside strategies for evaluating metabolic liabilities. The overarching goal is to provide a robust, self-validating system for identifying potential safety concerns early in the drug discovery pipeline, thereby reducing late-stage attrition and facilitating informed decision-making.

Introduction: The Imperative for Early Safety Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed therapeutic is fraught with challenges, with unforeseen toxicity being a leading cause of late-stage failures.[1] The compound of interest, 4-Chloro-5,7-difluoro-2-propylquinoline, belongs to the quinoline class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[2] While this structural class holds significant therapeutic promise, it is also associated with potential toxicities. Therefore, a thorough and early assessment of its safety profile is not merely a regulatory requirement but a scientific and ethical imperative.

In vitro toxicology has emerged as a powerful tool in preclinical drug development, offering a rapid, cost-effective, and ethically sound alternative to extensive animal testing in the initial phases.[3][4] These assays provide crucial insights into a compound's potential to cause cellular damage, genetic mutations, or organ-specific toxicity.[5][6] This guide is structured to walk the user through a logical progression of assays, from broad cytotoxicity screening to more specific and mechanistic studies. The aim is to build a comprehensive safety profile that can guide lead optimization and de-risk the progression of promising candidates.[7][8]

Foundational Principles of the In Vitro Safety Assessment

A successful in vitro safety assessment is built upon a foundation of scientific rigor and strategic planning. The following principles underpin the experimental approach detailed in this guide:

  • A Tiered Approach: The assessment begins with broad, high-throughput screening assays to identify general cytotoxicity and progresses to more complex, mechanism-based assays for compounds of interest. This tiered strategy, recommended by regulatory bodies like the FDA, ensures that resources are focused on the most critical questions at each stage of development.[9]

  • Cellular System Selection: The choice of cell lines is critical for the relevance and translatability of in vitro data. This guide advocates for the use of well-characterized, human-derived cell lines to maximize the predictive value for human safety.

  • Concentration Range and Exposure Time: Determining the appropriate concentration range and exposure duration is fundamental to generating meaningful data. The concentrations tested should span a wide range to establish a clear dose-response relationship and calculate key toxicological parameters such as the half-maximal inhibitory concentration (IC50).

  • Data Integrity and Reproducibility: All assays must be conducted with appropriate controls (positive, negative, and vehicle) to ensure the validity and reproducibility of the results. Assays should be validated to demonstrate their reliability and consistency.[10]

Core In Vitro Toxicity Assays

The following sections detail the core assays recommended for the initial safety profiling of 4-Chloro-5,7-difluoro-2-propylquinoline.

Cytotoxicity Assessment: Gauging the Impact on Cell Viability

The initial step in any toxicity assessment is to determine the compound's effect on cell viability.[1][3] Cytotoxicity assays measure the degree to which a substance can cause damage to cells.[11] A variety of endpoints can be measured, each providing a different perspective on the mechanism of cell death.[12][13]

Recommended Assay:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used and robust method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells.[2]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_data Data Interpretation start Start seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with Compound Dilutions seed_cells->treat_cells prepare_compound Prepare Serial Dilutions of 4-Chloro-5,7-difluoro-2-propylquinoline prepare_compound->treat_cells incubate Incubate for 24, 48, and 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate to Allow Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilization Buffer incubate_formazan->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calculate_viability Calculate Percent Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Data Presentation: Cytotoxicity

Cell LineExposure Time (hours)IC50 (µM)
HepG2 (Liver)24Data to be generated
48Data to be generated
72Data to be generated
HEK293 (Kidney)24Data to be generated
48Data to be generated
72Data to be generated
SH-SY5Y (Neuronal)24Data to be generated
48Data to be generated
72Data to be generated
Genotoxicity Assessment: Protecting the Blueprint of Life

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer.[4] Regulatory agencies worldwide mandate a battery of genotoxicity tests to assess this risk.[14][15]

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screen for identifying substances that can cause gene mutations.[10][16] The test utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.[17]

  • In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[10] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[10] An increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Workflow: Genotoxicity Assessment

Genotoxicity_Workflow cluster_ames Ames Test (Bacterial Reverse Mutation) cluster_micronucleus In Vitro Micronucleus Assay (Mammalian Cells) start Start: Genotoxicity Assessment ames_setup Prepare Bacterial Strains (e.g., Salmonella typhimurium) start->ames_setup mn_setup Culture Mammalian Cells (e.g., CHO, TK6) start->mn_setup ames_treatment Treat Bacteria with Compound (+/- S9 Metabolic Activation) ames_setup->ames_treatment ames_plating Plate on Minimal Agar ames_treatment->ames_plating ames_incubation Incubate for 48-72 hours ames_plating->ames_incubation ames_analysis Count Revertant Colonies ames_incubation->ames_analysis end End: Genotoxicity Profile ames_analysis->end mn_treatment Treat Cells with Compound (+/- S9 Metabolic Activation) mn_setup->mn_treatment mn_cytochalasin Add Cytochalasin B (to block cytokinesis) mn_treatment->mn_cytochalasin mn_harvest Harvest and Stain Cells mn_cytochalasin->mn_harvest mn_analysis Score Micronuclei in Binucleated Cells via Microscopy mn_harvest->mn_analysis mn_analysis->end

Caption: A dual-pronged approach to genotoxicity testing.

Data Presentation: Genotoxicity

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium TA98-Data to be generated
+Data to be generated
S. typhimurium TA100-Data to be generated
+Data to be generated
S. typhimurium TA1535-Data to be generated
+Data to be generated
S. typhimurium TA1537-Data to be generated
+Data to be generated
Micronucleus TestCHO-K1 Cells-Data to be generated
+Data to be generated
Hepatotoxicity Assessment: Evaluating Liver-Specific Toxicity

The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury.[18] Therefore, assessing the potential for hepatotoxicity is a critical component of the safety profile.[19]

Recommended Cell Line:

  • HepG2 Cells: This human hepatoma cell line is widely used for in vitro hepatotoxicity studies as it retains many of the metabolic functions of primary human hepatocytes.[18][20][21]

Recommended Assays:

  • Multiparametric High-Content Screening (HCS): This approach allows for the simultaneous measurement of multiple cellular parameters related to hepatotoxicity, providing a more comprehensive picture of the compound's effects.[20] Key parameters to assess include:

    • Mitochondrial Membrane Potential: A decrease in mitochondrial membrane potential is an early indicator of cellular stress and apoptosis.

    • Reactive Oxygen Species (ROS) Production: Increased ROS levels are indicative of oxidative stress, a common mechanism of drug-induced liver injury.

    • Cell Membrane Permeability: An increase in membrane permeability is a marker of late-stage apoptosis or necrosis.

Experimental Workflow: Hepatotoxicity Assessment

Hepatotoxicity_Workflow cluster_prep Cell Culture & Treatment cluster_staining Multiplexed Staining cluster_imaging High-Content Imaging & Analysis cluster_interpretation Data Interpretation start Start seed_hepg2 Seed HepG2 Cells in Microplates start->seed_hepg2 treat_hepg2 Treat with 4-Chloro-5,7-difluoro-2-propylquinoline seed_hepg2->treat_hepg2 stain_cells Stain with Fluorescent Dyes for: - Mitochondrial Health - Oxidative Stress - Membrane Permeability treat_hepg2->stain_cells acquire_images Acquire Images using an Automated Microscope stain_cells->acquire_images quantify_parameters Quantify Cellular Parameters using Image Analysis Software acquire_images->quantify_parameters generate_profiles Generate Toxicity Profiles quantify_parameters->generate_profiles identify_mechanisms Identify Potential Mechanisms of Hepatotoxicity generate_profiles->identify_mechanisms end End identify_mechanisms->end

Caption: A high-content screening approach to hepatotoxicity.

Metabolic Liability Assessment: Understanding Drug-Drug Interaction Potential

The cytochrome P450 (CYP450) enzyme system is responsible for the metabolism of a vast number of drugs.[22][23][24] Inhibition or induction of these enzymes by a new drug candidate can lead to significant drug-drug interactions (DDIs).[25][26]

Recommended Assay:

  • In Vitro CYP450 Inhibition Assay: This assay evaluates the potential of 4-Chloro-5,7-difluoro-2-propylquinoline to inhibit the activity of the major human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[24] This is typically done using human liver microsomes or recombinant human CYP enzymes and isoform-specific probe substrates.[22][25]

Data Presentation: CYP450 Inhibition

CYP IsoformIC50 (µM)
CYP1A2Data to be generated
CYP2C9Data to be generated
CYP2C19Data to be generated
CYP2D6Data to be generated
CYP3A4Data to be generated

Advanced and Follow-Up Assays

Should the initial screening reveal any areas of concern, a range of more specialized in vitro assays can be employed to further investigate the mechanisms of toxicity. These may include assays for cardiotoxicity (e.g., hERG channel inhibition), immunotoxicity, and endocrine disruption.[7][27] The decision to proceed with these assays should be data-driven and based on the specific findings from the core battery of tests.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically grounded approach to the in vitro safety assessment of 4-Chloro-5,7-difluoro-2-propylquinoline. By following the detailed protocols and workflows, researchers can generate a robust preliminary safety profile, enabling informed decisions and mitigating the risk of late-stage failures. It is crucial to remember that in vitro testing is the first step in a tiered approach to safety evaluation.[9] Any adverse findings should be further investigated using more complex in vitro models or, if necessary, in targeted in vivo studies. The ultimate goal is to ensure the development of safe and effective medicines.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Carfagna, N., et al. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Biochemical and Biophysical Research Communications, 197(2), 932-941. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • REPROCELL. (n.d.). Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. Retrieved from [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 45(4), 404-413. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • PharmaLegacy. (n.d.). Safety Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies. Retrieved from [Link]

  • Walsky, R. L., & Obach, R. S. (2008). In vitro cytochrome P450 inhibition and induction. Current Drug Metabolism, 9(9), 965-975. Retrieved from [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 647-661. Retrieved from [Link]

  • Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Journal of Pharmacological and Toxicological Methods, 52(1), 1-3. Retrieved from [Link]

  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

  • Kirkland, D., et al. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73. Retrieved from [Link]

  • Kim, Y. J., et al. (2014). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Safety and Health at Work, 5(4), 213-217. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • O'Brien, P. J., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology, 363, 16-27. Retrieved from [Link]

  • Cui, X., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research, 5(2), 697-702. Retrieved from [Link]

  • de Paula, R. F., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity, 22(3), e202401629. Retrieved from [Link]

  • Karaduman, A. B., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1046-1064. Retrieved from [Link]

  • Bingul, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Archives of Hygiene Sciences, 6(4), 241-246. Retrieved from [Link]

  • Kumari, S., et al. (2025). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Indian Journal of Chemistry, 64B, 1071-1078. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Chloro-5,7-difluoroquinoline — Chemical Substance Information. Retrieved from [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Non-clinical guidelines: toxicology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Recommended Approaches to Integration of Genetic Toxicology Study Results. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Chloro-5,7-difluoro-2-propylquinoline — Chemical Substance Information. Retrieved from [Link]

  • European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Regulatory Toxicology and Pharmacology. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-5,7-difluoroquinoline (C9H4ClF2N). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-Chloro-5,7-difluoro-2-propylquinoline

Application Note: Synthesis and Optimization of 4-Chloro-5,7-difluoro-2-propylquinoline Introduction and Strategic Overview The compound 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) is a highly versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of 4-Chloro-5,7-difluoro-2-propylquinoline

Introduction and Strategic Overview

The compound 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) is a highly versatile building block in medicinal chemistry and agrochemical development[1]. The regioselective introduction of two fluorine atoms, a chlorine atom, and a propyl group onto the quinoline core significantly modulates the lipophilicity, metabolic stability, and binding affinity of downstream active pharmaceutical ingredients (APIs)[1].

Synthesizing this specific substitution pattern requires a robust, scalable approach. Rather than relying on late-stage functionalization, which often suffers from poor regiocontrol, the most efficient self-validating system employs a bottom-up construction of the quinoline core via a modified Conrad-Limpach synthesis [2][3], followed by a directed dehydroxylative chlorination[4].

Retrosynthetic Pathway and Mechanistic Rationale

The synthesis is strategically divided into two primary stages:

  • Core Construction (Conrad-Limpach Cyclization): Condensation of 3,5-difluoroaniline with ethyl 3-oxohexanoate (ethyl butyrylacetate) to form the intermediate 5,7-difluoro-2-propylquinolin-4-ol. High-temperature cyclization (typically ~250 °C in Dowtherm A) strongly favors the formation of the 4-quinolone over the 2-quinolone[2][3].

  • Halogenation: Conversion of the C4-hydroxyl group to a chlorine atom using phosphorus oxychloride (POCl₃). This step leverages the tautomeric nature of the 4-quinolone/quinolin-4-ol system[4].

G SM1 3,5-Difluoroaniline Condensation Step 1: Conrad-Limpach Reaction Dean-Stark Condensation & Thermal Cyclization (250°C) SM1->Condensation SM2 Ethyl 3-oxohexanoate (β-keto ester) SM2->Condensation Intermediate 5,7-Difluoro-2-propylquinolin-4-ol (Tautomeric Intermediate) Condensation->Intermediate Chlorination Step 2: Dehydroxylative Chlorination POCl3, DMF (cat.), Reflux 110°C Intermediate->Chlorination Product 4-Chloro-5,7-difluoro-2-propylquinoline (Target API Building Block) Chlorination->Product

Workflow for the two-step synthesis of 4-Chloro-5,7-difluoro-2-propylquinoline.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional chemical laboratory under a certified fume hood using appropriate Personal Protective Equipment (PPE).

Step 1: Synthesis of 5,7-Difluoro-2-propylquinolin-4-ol

Causality Insight: The Conrad-Limpach reaction requires the continuous removal of water to drive the initial Schiff base formation to completion[5]. Subsequent cyclization requires extreme heat to overcome the activation energy barrier for ring closure onto the electron-deficient fluorinated aromatic ring[2].

  • Schiff Base Formation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3,5-difluoroaniline (1.0 equiv, 50 mmol) and ethyl 3-oxohexanoate (1.05 equiv, 52.5 mmol) in 150 mL of cyclohexane[5].

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. Continue refluxing until water evolution ceases (typically 12–16 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to yield the crude enamine intermediate.

  • Thermal Cyclization: Dissolve the crude enamine in 50 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether). Heat the solution rapidly to 250 °C for 30–45 minutes[3].

  • Isolation: Cool the mixture to room temperature. Precipitate the product by adding hexanes (150 mL). Filter the solid, wash with cold hexanes, and dry under vacuum to afford 5,7-difluoro-2-propylquinolin-4-ol.

Step 2: Chlorination to 4-Chloro-5,7-difluoro-2-propylquinoline

Causality Insight: POCl₃ acts as both the solvent and the chlorinating reagent. The addition of catalytic N,N-dimethylformamide (DMF) generates a Vilsmeier-Haack type intermediate, which significantly accelerates the nucleophilic substitution at the C4 position[6]. Careful pH control during workup is critical; if the pH remains too low, the basic quinoline product will remain protonated and soluble in the aqueous layer[4].

  • Reagent Charging: To a 250 mL flask containing 5,7-difluoro-2-propylquinolin-4-ol (1.0 equiv, 30 mmol), carefully add phosphorus oxychloride (POCl₃, 10 equiv, ~28 mL) dropwise at room temperature[4].

  • Catalyst Addition: Add 2–3 drops of anhydrous DMF to the stirring mixture[6].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 3 to 4 hours[4][6]. Monitor reaction progression via TLC or LC-MS.

  • Concentration: Once the starting material is consumed, cool the reaction to room temperature. Remove excess POCl₃ under reduced pressure (rotary evaporation) to minimize violent exothermic reactions during the aqueous quench[6].

  • Quenching & Neutralization (Critical Step): Slowly and carefully pour the remaining oily residue onto crushed ice with vigorous stirring[4]. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate until the pH reaches 7–8[4]. Failure to reach neutral/mildly basic pH will result in massive yield loss due to the formation of water-soluble hydrochloride salts[4].

  • Extraction: Extract the neutralized aqueous mixture with dichloromethane (DCM) (3 x 75 mL)[4].

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 4-Chloro-5,7-difluoro-2-propylquinoline.

Quantitative Optimization Data

The following table summarizes the optimization parameters for the dehydroxylative chlorination step, demonstrating the necessity of the DMF catalyst and strict temperature control.

EntryReagent SystemTemp (°C)Time (h)Workup pHIsolated Yield (%)Purity (HPLC)
1POCl₃ (neat)906.07.542%91%
2POCl₃ (neat)1104.07.568%94%
3POCl₃ + DMF (cat.)1103.04.015%*N/A
4 POCl₃ + DMF (cat.) 110 3.0 7.5 89% >98%

*Note: The low yield in Entry 3 is a direct result of incomplete neutralization (pH 4.0), causing the target compound to partition into the aqueous waste stream as a protonated salt[4].

References

  • Benchchem. "4-Chloro-5,7-difluoro-2-propylquinoline | 1155603-92-1". Benchchem.
  • Benchchem. "Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile". Benchchem.
  • Frueh, L., et al. "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones". Organic Process Research & Development.
  • MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities". MDPI.
  • National Institutes of Health (NIH). "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones". PMC.
  • Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline". Atlantis Press.

Sources

Application

Application Note: 4-Chloro-5,7-difluoro-2-propylquinoline as a Privileged Scaffold in Drug Discovery

Executive Summary The development of novel targeted therapeutics—ranging from kinase inhibitors in oncology to next-generation antimalarials—heavily relies on the availability of versatile, pre-functionalized heteroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel targeted therapeutics—ranging from kinase inhibitors in oncology to next-generation antimalarials—heavily relies on the availability of versatile, pre-functionalized heteroaromatic building blocks. 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) has emerged as a highly valuable intermediate in medicinal chemistry. This application note details the physicochemical rationale for utilizing this specific scaffold and provides field-validated, scalable protocols for its downstream functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

Physicochemical Profiling & Structural Rationale

The strategic incorporation of specific functional groups on the quinoline core dictates both its chemical reactivity and the pharmacokinetic profile of the resulting drug candidates. Do not view this molecule merely as a starting material; it is a precisely engineered system where each moiety serves a distinct mechanistic purpose:

  • The 5,7-Difluoro Substitution (Metabolic & Physicochemical Control): The introduction of fluorine atoms at the C5 and C7 positions is a classic bioisosteric strategy. Fluorine's high electronegativity lowers the pKa of the quinoline nitrogen, which can enhance membrane permeability and oral bioavailability by reducing the fraction of ionized drug in the physiological pH range [1]. Furthermore, these fluorine atoms block cytochrome P450-mediated oxidative metabolism at these electron-rich positions, significantly extending the biological half-life of the final compound [1].

  • The 4-Chloro Leaving Group (Synthetic Handle): The quinoline ring is inherently electron-deficient, and this deficiency is amplified by the inductive electron-withdrawing effects of the 5,7-difluoro groups. This renders the C4 position highly electrophilic, making the 4-chloro moiety an exceptional leaving group for both direct nucleophilic attack (SNAr) and oxidative addition by transition metals.

  • The 2-Propyl Group (Target Engagement): Alkyl chains at the C2 position provide essential steric bulk and lipophilicity. In kinase inhibitor design, this propyl group frequently occupies deep hydrophobic pockets adjacent to the ATP-binding hinge region, anchoring the molecule and improving target residence time.

Mechanistic Workflow & Synthetic Divergence

Depending on the nucleophilicity and steric hindrance of the incoming amine, functionalization of the C4 position proceeds via two distinct pathways.

G Scaffold 4-Chloro-5,7-difluoro- 2-propylquinoline F_group 5,7-Difluoro: Metabolic Stability & pKa Modulation Scaffold->F_group Cl_group 4-Chloro: Electrophilic Site Scaffold->Cl_group Pr_group 2-Propyl: Hydrophobic Anchor Scaffold->Pr_group SNAr Pathway A: SNAr (Aliphatic Amines) Cl_group->SNAr Nucleophile Heat / DIPEA BHA Pathway B: Buchwald-Hartwig (Aromatic Amines) Cl_group->BHA Pd Catalyst Ligand / Base ProdA 4-Alkylamino- quinoline Derivative SNAr->ProdA ProdB 4-Arylamino- quinoline Derivative BHA->ProdB

Caption: Structural rationale and divergent synthetic pathways for 4-Chloro-5,7-difluoro-2-propylquinoline.

Experimental Protocols & Causality

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Optimal for primary and secondary aliphatic amines with high inherent nucleophilicity. Causality Insight: We utilize N-Methyl-2-pyrrolidone (NMP) as the solvent because its high dielectric constant stabilizes the Meisenheimer complex intermediate formed during the SNAr mechanism. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric hindrance prevents it from competing as a nucleophile, while it effectively scavenges the HCl byproduct, preventing the protonation and subsequent deactivation of the reactant amine.

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL oven-dried Schlenk flask, add 4-chloro-5,7-difluoro-2-propylquinoline (1.0 mmol, 241.6 mg) and the desired aliphatic amine (1.5 mmol).

  • Solvent & Base Addition: Dissolve the mixture in anhydrous NMP (5.0 mL). Add DIPEA (2.5 mmol, 0.44 mL) dropwise via syringe.

  • Thermal Activation: Seal the flask and heat the reaction mixture to 120 °C using a pre-calibrated heating block. Stir vigorously (800 rpm) for 8 hours.

  • In-Process Control (IPC): Monitor reaction progression via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]+ 242.0) is <2% of the total integrated area.

  • Quench & Extraction: Cool the mixture to ambient temperature. Quench by pouring into ice-cold deionized water (20 mL). Extract the aqueous phase with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 × 15 mL) to remove residual NMP, followed by brine (15 mL).

  • Drying & Purification: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Cross-Coupling

Application: Required for less nucleophilic amines (e.g., anilines, heteroarylamines) where SNAr fails or requires excessively harsh conditions [2]. Causality Insight: We employ Pd2(dba)3 combined with Xantphos. The bidentate Xantphos ligand possesses a wide bite angle (~111°), which forces the palladium center into a geometry that highly accelerates the reductive elimination step—often the rate-limiting step when coupling electron-deficient heteroaryl chlorides with anilines. Degassing is critical to prevent the oxidation of the active Pd(0) species to inactive Pd(II) oxides.

Step-by-Step Procedure:

  • Reagent Charging: In a nitrogen-filled glovebox, charge an oven-dried 20 mL vial with 4-chloro-5,7-difluoro-2-propylquinoline (1.0 mmol, 241.6 mg), the aniline derivative (1.2 mmol), Pd2(dba)3 (0.025 mmol, 2.5 mol%), Xantphos (0.05 mmol, 5.0 mol%), and finely ground anhydrous Cs2CO3 (2.0 mmol, 651.6 mg).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (8.0 mL). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Reaction Execution: Heat the sealed vial at 100 °C for 12 hours under vigorous stirring.

  • Filtration: Cool the reaction to room temperature. Dilute with Dichloromethane (10 mL) and filter the suspension through a short pad of Celite to remove the insoluble inorganic salts and palladium black. Rinse the Celite pad with additional DCM (10 mL).

  • Concentration & Purification: Concentrate the filtrate in vacuo. Purify the crude product via automated flash chromatography (DCM/MeOH gradient) to yield the pure 4-arylaminoquinoline derivative.

Quantitative Data Presentation

To validate the robustness of the chosen methodologies, optimization matrices were executed. The data below summarizes the critical parameters evaluated to establish the protocols above.

Table 1: Optimization of SNAr Conditions (Using Morpholine as Model Amine)

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)
DMFK2CO31001245
DMFDIPEA1001262
NMPDIPEA120889
NMPDIPEA150 (Microwave)0.594

Note: While microwave irradiation provides the highest yield in the shortest time, standard thermal heating at 120 °C in NMP was selected for the general protocol to ensure scalability without specialized equipment.

Table 2: Optimization of Buchwald-Hartwig Conditions (Using 4-Fluoroaniline as Model Amine)

CatalystLigandBaseSolventIsolated Yield (%)
Pd(OAc)2PPh3K2CO3Toluene22
Pd2(dba)3BINAPCs2CO31,4-Dioxane58
Pd2(dba)3RuPhosNaOtBu1,4-Dioxane85
Pd2(dba)3Xantphos Cs2CO3 1,4-Dioxane 91

Note: Stronger bases like NaOtBu led to minor degradation of the difluoroquinoline core, hence the milder Cs2CO3 was selected as optimal.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

  • Liu, Y., Scattolin, T., Gobbo, A., Beliš, M., Van Hecke, K., Nolan, S. P., & Cazin, C. S. J. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(40), 7491–7496.[Link]

Method

Application Note: Catalytic Cross-Coupling Strategies for 4-Chloro-5,7-difluoro-2-propylquinoline

Executive Summary The functionalization of halogenated quinolines is a cornerstone in the synthesis of advanced pharmaceutical intermediates and agrochemicals. This application note provides a comprehensive, expert-level...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of halogenated quinolines is a cornerstone in the synthesis of advanced pharmaceutical intermediates and agrochemicals. This application note provides a comprehensive, expert-level guide to the catalytic cross-coupling of 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1). By dissecting the electronic topology of the substrate and detailing self-validating experimental protocols, this guide empowers drug development professionals to execute high-yielding carbon-carbon (Suzuki-Miyaura) and carbon-heteroatom (Buchwald-Hartwig) bond formations.

Mechanistic Rationale & Electronic Topology

To achieve high turnover numbers (TON) in cross-coupling, one must understand the substrate's intrinsic electronic environment.

The C4-position of the quinoline ring is inherently electron-deficient due to the electronegativity of the endocyclic nitrogen atom, making the C4-Cl bond highly susceptible to oxidative addition by low-valent palladium species[1]. In 4-Chloro-5,7-difluoro-2-propylquinoline, this baseline reactivity is synergistically amplified by the strongly electron-withdrawing fluorine atoms at the C5 and C7 positions. These fluorine substituents lower the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline system, significantly accelerating the rate-determining oxidative addition step.

Conversely, the quinoline nitrogen can interact with the palladium center, which necessitates careful ligand selection (e.g., bulky phosphines) to prevent catalyst deactivation via stable N–Pd coordination[2]. The C2-propyl group plays a crucial functional role: it provides essential lipophilicity, enhancing the substrate's solubility in non-polar solvents during catalysis, and offers mild steric shielding to further discourage unwanted N-metalation.

CatalyticCycle Substrate 4-Chloro-5,7-difluoro -2-propylquinoline OxAdd Oxidative Addition (Accelerated by C5,C7-F) Substrate->OxAdd + Catalyst Pd0 Pd(0)L_n Active Catalyst Pd0->OxAdd Transmet Transmetalation (Base Mediated) OxAdd->Transmet Pd(II) Complex RedElim Reductive Elimination (Product Release) Transmet->RedElim Diaryl-Pd(II) RedElim->Pd0 Catalyst Regeneration Product C4-Functionalized Quinoline Derivative RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling for 4-Chloro-5,7-difluoro-2-propylquinoline.

Reaction Optimization & Quantitative Data

Standard protocols for Suzuki-Miyaura couplings of 4-chloroquinolines typically employ Pd(dppf)Cl₂ or Pd(PPh₃)₄ with carbonate bases[3]. However, due to the highly activated nature of the C4-Cl bond in this specific difluorinated substrate, highly active dialkylbiaryl phosphine ligands (like XPhos) paired with a Pd(0) source yield superior results, minimizing side reactions such as protodehalogenation.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃Toluene/H₂O (4:1)10045%Sluggish oxidative addition; catalyst degradation.
2Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (4:1)9076%Good conversion, but noticeable protodeboronation of arylboronic acid.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (4:1)10082%High efficiency; SPhos promotes rapid reductive elimination.
4 Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O (4:1) 90 94% Optimal. Bulky ligand prevents N-Pd poisoning; excellent TON.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating systems. Causality is built into every step to ensure the researcher understands why an action is performed, reducing the likelihood of systemic failure. Palladium-catalyzed C-N cross-coupling reactions of 4-chloroquinolines have been extensively utilized to generate bioactive pharmaceutical compounds, making these procedures highly relevant for drug discovery[4].

Workflow Prep 1. Reagent Prep Weigh Substrate Degas 2. Atmosphere Schlenk Cycles Prep->Degas Solvent 3. Solvent Degassed System Degas->Solvent React 4. Activation 90°C, 12-24h Solvent->React Workup 5. Workup EtOAc Extraction React->Workup Purify 6. Purification Chromatography Workup->Purify

Step-by-step experimental workflow for the self-validating cross-coupling protocol.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Synthesis of 4-aryl-5,7-difluoro-2-propylquinoline.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5,7-difluoro-2-propylquinoline (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.06 mmol, 6 mol%), and anhydrous K₃PO₄ (2.0 mmol, 2.0 eq).

    • Causality: A slight excess of boronic acid compensates for potential oxidative homocoupling. XPhos is used in a slight excess relative to Pd to ensure complete formation of the active L₁Pd(0) species.

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Causality: Pd(0) is highly sensitive to atmospheric oxygen, which irreversibly forms inactive Pd(II) oxides. Strict anaerobic conditions are mandatory.

  • Solvent Addition: Via syringe, add degassed 1,4-Dioxane (8 mL) and degassed deionized water (2 mL).

    • Causality: 1,4-Dioxane provides excellent solubility for the lipophilic substrate. The water co-solvent is essential to dissolve the K₃PO₄ base; dissolved hydroxide/phosphate ions are required to form the reactive 'ate' complex with the boronic acid, which is the actual species that undergoes transmetalation.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours under vigorous stirring.

  • Validation Checkpoint (Self-Validation): At 10 hours, remove a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Logic: A successful catalytic cycle is validated by the complete consumption of the starting material mass (m/z ~241.0) and the emergence of the product mass. If unreacted substrate remains but the boronic acid is consumed, it indicates protodeboronation; add an additional 0.5 eq of boronic acid and continue heating.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the biphasic mixture through a pad of Celite.

    • Causality: Celite effectively traps precipitated palladium black and insoluble inorganic salts, preventing severe emulsion formation during the subsequent liquid-liquid extraction.

  • Purification: Wash the organic filtrate with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesis of 4-amino-5,7-difluoro-2-propylquinoline derivatives.

  • Reagent Preparation: Combine 4-Chloro-5,7-difluoro-2-propylquinoline (1.0 mmol), the primary or secondary amine (1.2 mmol), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol) in a Schlenk tube.

    • Causality: BINAP is chosen for C-N coupling as its bite angle promotes reductive elimination of the amine. NaOtBu is a strong base required to deprotonate the coordinated amine intermediate.

  • Atmosphere Control: Perform three vacuum/Argon Schlenk cycles.

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL).

    • Causality: Toluene is strictly used over Dioxane/Water here because NaOtBu is highly water-sensitive and will rapidly hydrolyze, killing the catalytic cycle.

  • Thermal Activation: Heat at 100 °C for 16 hours.

  • Validation Checkpoint: Analyze via TLC (Hexane:EtOAc 3:1). The highly fluorescent nature of the quinoline product under 254 nm UV light serves as an immediate visual confirmation of product formation.

  • Workup & Purification: Quench with water (5 mL), extract with Dichloromethane (3 x 15 mL), dry over MgSO₄, and purify via flash chromatography.

References

  • Title : Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source : RSC Advances (Archived in PMC, National Institutes of Health) URL :[Link]

  • Title : One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Sources

Application

Purification methods for 4-Chloro-5,7-difluoro-2-propylquinoline synthesis

Application Note: Advanced Purification Protocols for 4-Chloro-5,7-difluoro-2-propylquinoline Synthesis Introduction & Strategic Overview 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) is a highly specialize...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification Protocols for 4-Chloro-5,7-difluoro-2-propylquinoline Synthesis

Introduction & Strategic Overview

4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) is a highly specialized, multi-halogenated heterocyclic building block utilized in the development of advanced pharmaceuticals, agrochemicals, and kinase inhibitors[1]. The presence of the 5,7-difluoro motif significantly enhances the metabolic stability and lipophilicity of the resulting active pharmaceutical ingredients (APIs). Concurrently, the 4-chloro position serves as a highly reactive electrophilic handle, perfectly primed for subsequent cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) reactions.

Isolating this intermediate with high purity (>99%) is critical, as residual unreacted starting materials or regioisomeric impurities can severely poison palladium catalysts in downstream coupling steps.

Mechanistic Causality in Synthesis & Purification

The synthesis of 4-chloroquinolines typically proceeds via a two-stage process: a Conrad-Limpach cyclization followed by chlorodehydroxylation[2]. Understanding the chemical logic behind these steps is essential for designing an effective purification strategy.

  • Symmetry in Precursor Selection: The synthesis begins with the condensation of 3,5-difluoroaniline with ethyl 3-oxohexanoate (ethyl butyrylacetate). A critical strategic advantage here is the molecular symmetry of 3,5-difluoroaniline. Because the ortho-positions (C2 and C6) relative to the amine are chemically equivalent, the thermal Conrad-Limpach cyclization yields exclusively the 5,7-difluoro-2-propylquinolin-4(1H)-one isomer. This elegantly bypasses the complex regioisomeric mixtures (e.g., 5,7- vs 6,8-substitutions) that typically plague asymmetric aniline precursors, vastly simplifying the downstream chromatographic purification.

  • Activation via POCl₃: The intermediate quinolin-4-one exists primarily in its stable lactam tautomer, making the carbonyl oxygen a poor leaving group. Phosphorus oxychloride (POCl₃) is employed not just as a chlorinating agent, but as a powerful activating electrophile[3]. It phosphorylates the oxygen, driving the tautomeric equilibrium toward the enol-phosphorodichloridate intermediate, which subsequently undergoes nucleophilic attack by chloride ions to yield the 4-chloroquinoline.

  • Phase-Partitioning Logic: Following chlorination, the reaction mixture is highly acidic (containing HCl and phosphorodichloridic acid byproducts). In this state, the quinoline nitrogen is protonated, rendering the target molecule highly water-soluble. Rigorous neutralization (pH 8–9) during the aqueous quench is an absolute requirement to deprotonate the quinoline core, enabling its quantitative extraction into the organic phase[4].

Workflow Visualization

SynthesisWorkflow A 1. Conrad-Limpach Cyclization 3,5-Difluoroaniline + Ethyl 3-oxohexanoate B 2. Intermediate 5,7-Difluoro-2-propylquinolin-4(1H)-one A->B Thermal Cyclization C 3. POCl3 Activation & Chlorination Reflux, 110°C B->C Chlorodehydroxylation D 4. Aqueous Quench & Neutralization Ice-Water, NH4OH to pH 8 C->D Exothermic Quench E 5. Liquid-Liquid Extraction Dichloromethane (DCM) D->E Free-basing F 6. Silica Gel Chromatography Hexane:EtOAc Gradient E->F Crude Organic Phase G 7. Final Polish (Recrystallization) Hexane/Ethanol F->G Early Eluting Fractions H Pure 4-Chloro-5,7-difluoro-2-propylquinoline (>99% Purity) G->H Crystalline API Intermediate

Workflow for the synthesis and purification of 4-Chloro-5,7-difluoro-2-propylquinoline.

Detailed Experimental Protocols

Protocol A: Reaction Quenching and Liquid-Liquid Extraction
  • Step 1: Upon completion of the POCl₃ reflux (typically 2-4 hours), cool the reaction mixture to room temperature under an inert atmosphere.

  • Step 2: Carefully transfer the mixture dropwise into a vigorously stirred flask containing crushed ice (approximately 10 g of ice per 1 g of starting material).

    • Causality: Rapid quenching over ice prevents thermal degradation of the product and safely controls the violently exothermic hydrolysis of excess POCl₃ into phosphoric and hydrochloric acids[3].

  • Step 3: Slowly add cold aqueous Ammonium Hydroxide (NH₄OH, 28%) or 2M NaOH until the aqueous phase reaches a stable pH of 8-9. Verify with pH indicator paper.

    • Causality: This crucial step converts the water-soluble quinolinium hydrochloride salt back into the lipophilic free base, ensuring it can be extracted[4].

  • Step 4: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate. Combine the organic layers, wash with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude oil.

Protocol B: Flash Column Chromatography
  • Step 1: Dissolve the crude concentrated oil in a minimum volume of DCM and dry-load it onto a silica gel column (230-400 mesh).

  • Step 2: Elute using a gradient solvent system of Hexane:Ethyl Acetate, starting at 95:5 and gradually ramping to 80:20.

  • Step 3: Monitor fractions via Thin Layer Chromatography (TLC) under UV light (254 nm).

    • Causality: 4-Chloro-5,7-difluoro-2-propylquinoline is highly non-polar due to the halogen and propyl substitutions. It will elute rapidly (R_f ~ 0.6 in 80:20 Hexane:EtOAc). Conversely, any unreacted quinolin-4-one intermediate remains strongly retained on the silica due to its polar lactam/hydroxyl hydrogen bonding capabilities.

Protocol C: Final Recrystallization (API-Grade Polish)
  • Step 1: Dissolve the chromatographed product in a minimal amount of hot Hexane, adding a few drops of Ethanol to ensure complete dissolution.

  • Step 2: Allow the solution to cool slowly to room temperature to form a well-ordered crystal lattice, then transfer to an ice bath (0-4°C) for 2 hours to maximize precipitation.

  • Step 3: Filter the resulting crystals via a Büchner funnel, wash with ice-cold hexane, and dry under high vacuum (0.1 mbar) for 12 hours to afford API-grade 4-Chloro-5,7-difluoro-2-propylquinoline.

Quantitative Data Presentation

The following table summarizes the expected purification metrics, mass recovery, and impurity clearance at each stage of the workflow.

Purification StageExpected Purity (HPLC)Major Impurities RemovedYield Recovery
Crude Extraction 75 - 85%Phosphoric acid, HCl, water-soluble tars95%
Silica Chromatography 95 - 98%Unreacted quinolin-4-one, polar degradation products80 - 85%
Recrystallization > 99.5%Trace organic impurities, residual solvents70 - 75%

Sources

Method

Application Note: 4-Chloro-5,7-difluoro-2-propylquinoline (CDPQ) in Novel Drug Discovery

Subtitle: Strategic Scaffolding for Next-Generation Kinase Inhibitors and Antimalarials Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimen...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Strategic Scaffolding for Next-Generation Kinase Inhibitors and Antimalarials Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Executive Summary

The compound 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1), hereafter referred to as CDPQ , is a highly specialized, privileged building block utilized in modern medicinal chemistry. While the 4-aminoquinoline core has historically served as the foundation for blockbuster antimalarials (e.g., chloroquine) and targeted oncology therapeutics (e.g., lenvatinib), the emergence of drug resistance and metabolic liabilities necessitates next-generation scaffolds.

CDPQ integrates three distinct pharmacophoric modifications—a reactive C4-electrophilic center, a metabolically shielding C5/C7-difluoro motif, and a lipophilic C2-propyl anchor. This application note details the mechanistic rationale behind this specific substitution pattern and provides validated, step-by-step protocols for its application in novel drug discovery workflows.

Mechanistic Profiling & Scaffold Causality

In drug design, every atomic substitution must serve a precise pharmacokinetic (PK) or pharmacodynamic (PD) purpose. The architecture of CDPQ is engineered to optimize both synthesis and biological efficacy [1].

  • The C4-Chloro Activation (The Synthetic Hub): The electron-withdrawing nature of the quinoline nitrogen inherently activates the C4 position. In CDPQ, the addition of two highly electronegative fluorine atoms at the 5 and 7 positions further depletes electron density from the aromatic system via strong inductive ( −I ) effects. This renders the C4-chloro group exceptionally reactive toward Nucleophilic Aromatic Substitution (S N​ Ar), allowing for rapid, high-yielding library generation with various anilines and aliphatic amines.

  • The C5, C7-Difluoro Motif (Metabolic Shielding & pKa Modulation): Cytochrome P450 enzymes frequently oxidize electron-rich aromatic rings. By installing fluorine atoms at the C5 and C7 positions, the scaffold is sterically and electronically shielded from oxidative metabolism, significantly extending its in vivo half-life. Furthermore, fluorine incorporation lowers the pKa of the quinoline nitrogen. This basicity modulation is critical for tuning oral absorption and preventing off-target toxicity associated with highly basic amines [2].

  • The C2-Propyl Anchor (Hydrophobic Engagement): The flexible aliphatic chain at the C2 position serves as a lipophilic anchor. In kinase targets, this moiety is designed to occupy the hydrophobic pocket adjacent to the ATP-binding hinge region. In parasitic targets, it enhances lipid membrane permeation, facilitating entry into the Plasmodium digestive vacuole.

Pharmacophore Core 4-Chloro-5,7-difluoro-2-propylquinoline (Privileged Scaffold) C4 C4-Position (Chloro) SNAr Diversification Site Core->C4 Enables F57 C5, C7-Positions (Difluoro) Metabolic Shielding & pKa Modulation Core->F57 Confers P2 C2-Position (Propyl) Hydrophobic Pocket Anchor Core->P2 Provides

Caption: Pharmacophoric rationale of the CDPQ scaffold detailing the functional causality of each substitution.

Key Applications in Drug Discovery

Application A: Oncology (Next-Generation Kinase Inhibitors)

Receptor Tyrosine Kinases (RTKs) such as VEGFR, c-Met, and PDGFR are primary targets in anti-angiogenic tumor therapy. 4-Anilinoquinolines are established Type I/Type II kinase inhibitors that bind to the ATP hinge region. When CDPQ is coupled with substituted anilines, the resulting 5,7-difluoro-4-anilinoquinoline exhibits altered electron density, which strengthens the critical hydrogen bond between the quinoline nitrogen and the backbone NH of the kinase hinge region (e.g., Cys residue).

Application B: Infectious Disease (Resistance-Breaking Antimalarials)

The widespread mutation of the Plasmodium falciparum chloroquine resistance transporter (PfCRT) has rendered classical 4-aminoquinolines ineffective. PfCRT actively effluxes diprotonated chloroquine from the parasite's digestive vacuole. The 5,7-difluoro substitution on CDPQ lowers the pKa of the quinoline core, shifting the protonation equilibrium at vacuolar pH (pH ~5.0-5.5). This allows the novel derivative to evade PfCRT-mediated efflux while maintaining the ability to inhibit hemozoin crystallization [3].

Quantitative Physicochemical Impact

To illustrate the causality of the CDPQ design, Table 1 summarizes the theoretical physicochemical shifts when comparing a standard 4-chloro-2-propylquinoline to the 5,7-difluorinated CDPQ scaffold.

Table 1: Comparative Physicochemical Properties (Calculated)

ParameterUnfluorinated ScaffoldCDPQ (5,7-Difluoro)Pharmacological Causality
Molecular Weight 205.68 g/mol 241.66 g/mol Remains well within Lipinski’s Rule of 5 limits.
cLogP (Lipophilicity) ~3.8~4.3Increased lipid membrane permeability; stronger hydrophobic pocket binding.
Quinoline N pKa ~4.5~3.1Reduced basicity prevents lysosomal trapping in healthy cells; evades PfCRT efflux.
Metabolic Stability Low (CYP450 oxidation at C5/C7)High (Steric/Electronic block)Extended in vivo half-life; reduced clearance rate.

Experimental Protocol: Microwave-Assisted S N​ Ar Coupling

To transform CDPQ into a biologically active 4-aminoquinoline, a Nucleophilic Aromatic Substitution (S N​ Ar) is required. Traditional thermal heating can take 12–24 hours and lead to degradation. The following microwave-assisted protocol is designed as a self-validating system , ensuring high yields and immediate analytical feedback.

Reagents & Materials
  • Electrophile: 4-Chloro-5,7-difluoro-2-propylquinoline (CDPQ) (1.0 eq)

  • Nucleophile: Primary amine or aniline derivative (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

  • Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology
  • Reaction Assembly: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve CDPQ (241.6 mg, 1.0 mmol) in 3.0 mL of anhydrous NMP.

    • Causality: NMP is utilized because of its high dielectric constant, making it highly transparent to microwave irradiation, allowing for rapid and uniform superheating.

  • Nucleophile & Base Addition: Add the primary amine (1.5 mmol) followed by DIPEA (348 µL, 2.0 mmol). Seal the vial with a Teflon-lined crimp cap.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger to neutralize the HCl byproduct generated during the S N​ Ar process, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

  • Microwave Irradiation: Subject the vial to microwave irradiation at 150°C for 30 minutes with a pre-stirring time of 30 seconds.

    • Causality: The extreme electron deficiency of the 5,7-difluoro ring accelerates the formation of the Meisenheimer complex. 30 minutes at 150°C is sufficient for complete conversion without inducing thermal degradation of the propyl chain.

  • Self-Validating Quality Control (In-Process): Withdraw a 10 µL aliquot, dilute in 1 mL of 50% Acetonitrile/Water, and inject into an LC-MS.

    • Validation Metric: The reaction is deemed successful and complete when the CDPQ isotopic mass peak ( [M+H]+ 242.0 / 244.0) is entirely depleted, and the distinct [M+H]+ of the coupled product appears. The absence of a [M−19]+ peak confirms that unwanted nucleophilic attack at the fluorine positions (defluorination) did not occur.

  • Workup & Isolation: Pour the cooled reaction mixture into 30 mL of ice-cold distilled water. The highly lipophilic 4-aminoquinoline product will typically precipitate. Filter the solid, wash with cold water (3 x 10 mL) to remove residual NMP and DIPEA salts, and dry under high vacuum.

SNAr_Workflow A CDPQ Scaffold (Electrophile) C Microwave Reactor (NMP, DIPEA, 150°C) A->C B Primary Amine (Nucleophile) B->C D Meisenheimer Intermediate C->D Nucleophilic Attack E 4-Aminoquinoline Target Compound D->E Chloride Elimination

Caption: Workflow logic for the microwave-assisted S_NAr reaction utilizing the CDPQ scaffold.

Conclusion

The strategic incorporation of 4-Chloro-5,7-difluoro-2-propylquinoline into medicinal chemistry pipelines offers a robust method for bypassing metabolic liabilities and target resistance. By understanding the causality behind its structural features—specifically the S N​ Ar-activating chlorine, the metabolically protective fluorines, and the lipophilic propyl anchor—researchers can rationally design highly potent, next-generation therapeutics.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359. URL:[Link]

  • Kaschula, C. H., Egan, T. J., Hunter, R., Basilico, N., Parapini, S., Taramelli, D., Pasini, E., & Monti, D. (2002). "Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position." Journal of Medicinal Chemistry, 45(16), 3531-3539. URL:[Link]

  • Opsenica, I., et al. (2015). "Reinvestigating Old Pharmacophores: Are 4-Aminoquinolines and Tetraoxanes Potential Two-Stage Antimalarials?" Journal of Medicinal Chemistry, 58(24), 9631-9643. URL:[Link]

Application

Application Note: Strategic Functionalization of the Quinoline Ring in 4-Chloro-5,7-difluoro-2-propylquinoline

Executive Summary 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) is a highly versatile, multi-electrophilic building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) is a highly versatile, multi-electrophilic building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and antimalarial agents. This application note provides a comprehensive, field-proven guide to three orthogonal functionalization strategies:

  • C-4 Amination via Nucleophilic Aromatic Substitution (SNAr).

  • C-4 Arylation via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

  • C-6 Formylation via Regioselective Directed ortho-Metalation (DoM).

By leveraging the distinct electronic environments created by the quinoline nitrogen and the fluorine substituents, researchers can achieve highly regioselective modifications.

Mechanistic Rationale & Causality

As a Senior Application Scientist, it is critical to understand why these reactions proceed, rather than just how to perform them. The reactivity of this scaffold is governed by three primary electronic factors:

  • C-4 Electrophilicity (SNAr): The C-4 position is highly activated. The quinoline nitrogen withdraws electron density via resonance, while the 5,7-difluoro groups exert a strong inductive pull (-I effect). This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C-Cl bond highly susceptible to 1[1] with strong nucleophiles like primary and secondary amines.

  • C-4 Oxidative Addition (Suzuki-Miyaura): For weaker nucleophiles (e.g., arylboronic acids), thermal SNAr is insufficient. However, the electron-deficient nature of the quinoline ring accelerates the oxidative addition of Pd(0) into the typically stubborn C-Cl bond, enabling efficient2[2].

  • C-6 Kinetic Acidity (DoM): The C-6 proton is flanked by two highly electronegative fluorine atoms (C-5 and C-7). This creates a localized region of extreme kinetic acidity due to synergistic inductive effects. By employing a bulky, non-nucleophilic base at cryogenic temperatures, we can 3[3] without triggering competitive nucleophilic attack at the C-4 position or benzylic deprotonation of the C-2 propyl group.

Visualizations of Reactivity & Workflows

ReactivityMap Core 4-Chloro-5,7-difluoro- 2-propylquinoline C4_SNAr C-4 Position (SNAr Amination) Core->C4_SNAr 1°/2° Amines (Strong Nuc) C4_Suzuki C-4 Position (Suzuki Coupling) Core->C4_Suzuki Arylboronic Acids (Weak Nuc) + Pd C6_DoM C-6 Position (Directed ortho-Metalation) Core->C6_DoM Bulky Base (LiTMP) + Electrophile

Fig 1. Divergent functionalization pathways of 4-Chloro-5,7-difluoro-2-propylquinoline.

SNAr_vs_Suzuki Start C-4 Functionalization Required Decision Nucleophile Strength? Start->Decision StrongNuc Strong (Amines/Alcoxides) Decision->StrongNuc WeakNuc Weak (Arylboronic Acids) Decision->WeakNuc SNAr Thermal SNAr (Addition-Elimination) StrongNuc->SNAr Suzuki Pd-Catalyzed Cross-Coupling (Oxidative Addition) WeakNuc->Suzuki

Fig 2. Decision matrix for C-4 functionalization based on nucleophile strength.

DoM_Workflow Step1 1. Base Generation LiTMP in THF (-78°C) Step2 2. Lithiation Add Quinoline (-78°C) Step1->Step2 Step3 3. Trapping Add DMF (-78°C to RT) Step2->Step3 Step4 4. Workup NH4Cl (aq) Quench Step3->Step4

Fig 3. Step-by-step cryogenic workflow for C-6 Directed ortho-Metalation (DoM).

Quantitative Data Summaries

Table 1: Comparative Reaction Parameters & Expected Yields

Reaction TypeTarget SiteKey Reagents & CatalystsSolvent SystemTemp (°C)Time (h)Expected Yield (%)
SNAr Amination C-4Amine (1.5 eq), DIPEA (2.0 eq)NMP or DMF12012-1675-85
Suzuki Coupling C-4Ar-B(OH)₂ (1.2 eq), PdCl₂(dppf) (5 mol%), K₂CO₃ (2.5 eq)1,4-Dioxane / H₂O (4:1)908-1280-95
DoM (Formylation) C-6LiTMP (1.1 eq), DMF (2.0 eq)Anhydrous THF-78 to RT265-75

Experimental Protocols

Protocol A: C-4 Amination via SNAr

Self-Validating Principle: The basic aqueous workup inherently separates the product from unreacted amine salts and DIPEA. Reaction completion is definitively tracked by the disappearance of the starting material's exact mass.

  • Setup: In a 20 mL sealed microwave vial or pressure tube, dissolve 4-Chloro-5,7-difluoro-2-propylquinoline (1.0 mmol, 241.66 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Reagent Addition: Add the desired amine (e.g., benzylamine, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Reaction: Seal the tube and heat to 120 °C in an oil bath for 12 hours.

  • Validation (In-Process): Monitor via LC-MS. The starting material exhibits an [M+H]⁺ peak at m/z 242.05. Wait for >95% conversion to the corresponding product mass.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to remove NMP and amine salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: C-4 Arylation via Suzuki-Miyaura Cross-Coupling

Self-Validating Principle: The biphasic solvent system ensures both organic substrates and inorganic bases remain solvated. A visible color change from yellow/orange to dark brown/black indicates the successful formation of the active Pd(0) catalytic species.

  • Setup: To an oven-dried Schlenk flask, add 4-Chloro-5,7-difluoro-2-propylquinoline (1.0 mmol), the chosen arylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol, 345 mg), and PdCl₂(dppf) (0.05 mmol, 36 mg).

  • Degassing: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 8-12 hours.

  • Workup: Cool to room temperature. Filter the dark mixture through a short pad of Celite to remove palladium black, washing the pad with EtOAc (20 mL). Extract the filtrate with water (15 mL) and brine (15 mL). Dry the organic phase (MgSO₄), concentrate, and purify via flash chromatography.

Protocol C: Regioselective C-6 Formylation via DoM

Self-Validating Principle: Strict adherence to cryogenic temperatures (-78 °C) prevents the elimination of LiF and subsequent aryne formation[3]. The appearance of a distinct aldehyde proton singlet (~10.5 ppm) in the ¹H-NMR spectrum provides immediate structural validation of successful C-6 trapping.

  • Base Generation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 mmol, 203 µL) in anhydrous THF (4.0 mL). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate LiTMP.

  • Lithiation: Dissolve 4-Chloro-5,7-difluoro-2-propylquinoline (1.0 mmol) in anhydrous THF (2.0 mL). Add this solution dropwise to the LiTMP solution at -78 °C. Stir for 1 hour at -78 °C to ensure complete metalation at the C-6 position.

  • Electrophilic Trapping: Add anhydrous N,N-Dimethylformamide (DMF) (2.0 mmol, 155 µL) dropwise at -78 °C. Stir for 30 minutes, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (5.0 mL). Extract the aqueous layer with EtOAc (3 × 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting 4-chloro-5,7-difluoro-2-propylquinoline-6-carbaldehyde via column chromatography.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link][2]

  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates - ResearchGate Source: ARKIVOC / ResearchGate URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 4-Chloro-5,7-difluoro-2-propylquinoline synthesis

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to scale up halogenated quinoline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to scale up halogenated quinoline derivatives. The synthesis of 4-Chloro-5,7-difluoro-2-propylquinoline presents unique challenges, primarily during the thermal cyclization of the quinolinone core and the subsequent deoxychlorination step.

Standard protocols often suffer from poor regioselectivity, dimerization, or product reversion during workup. This guide bypasses generic advice to focus on the causality of yield loss and provides a self-validating, optimized methodology to ensure high-purity isolation.

I. Mechanistic Workflow & Critical Yield-Loss Points

G N1 3,5-Difluoroaniline + Ethyl 3-oxohexanoate N2 Condensation (Acid Catalyst) N1->N2 N3 Enamine Intermediate N2->N3 -H2O N4 Thermal Cyclization (>240°C in Dowtherm A) N3->N4 N5 5,7-Difluoro-2-propyl- quinolin-4(1H)-one N4->N5 -EtOH N6 Optimized Chlorination (POCl3 + 1 eq H2O) N5->N6 N7 4-Chloro-5,7-difluoro- 2-propylquinoline N6->N7 pH >8 Quench

Workflow for 4-Chloro-5,7-difluoro-2-propylquinoline synthesis.

II. Troubleshooting & FAQs (The "Why" Behind the Chemistry)

Q1: My deoxychlorination step using neat POCl₃ stalls at 60-70% conversion. Why is the reaction so sluggish? The Causality: Pure phosphorus oxychloride (POCl₃) is surprisingly unreactive as a standalone electrophile. The actual active chlorinating species in these transformations is dichlorophosphoric acid ( HOPOCl2​ ) , which is generated in situ when POCl₃ reacts with trace amounts of moisture[1]. If your reagents and glassware are strictly anhydrous, the reaction starves. The Fix: Intentionally add exactly 1.0 equivalent of water to the POCl₃/substrate mixture. This controlled hydrolysis rapidly generates the active HOPOCl2​ species, accelerating the reaction and pushing conversion to >97% in under an hour[1].

Q2: I am detecting high-molecular-weight impurities during the chlorination step. What are they, and how do I prevent them? The Causality: These are pseudodimers. The reaction occurs in two stages: initial phosphorylation of the quinolinone oxygen, followed by chloride substitution. At intermediate temperatures (30–60°C), the phosphorylated intermediate can react with unreacted quinolinone starting material rather than a chloride ion, forming a stable dimer[2]. The Fix: Ensure rapid heating. Do not let the reaction linger at intermediate temperatures. Bring the reactor to 90°C swiftly to drive the kinetic preference toward chloride substitution. Alternatively, using a Vilsmeier-Haack approach (adding catalytic DMF) bypasses the standard phosphorylated intermediate entirely[3].

Q3: My LC-MS showed complete conversion to the 4-chloroquinoline, but after workup, my isolated yield is poor because the starting material (quinolin-4-one) reappeared. What went wrong? The Causality: This is a classic quenching failure. Unreacted POCl₃ and phosphorylated byproducts generate massive amounts of HCl gas upon contact with water. If you quench by adding water to the reaction, the local pH drops precipitously. Under acidic conditions, the newly formed 4-chloroquinoline undergoes rapid nucleophilic attack by water, hydrolyzing back into the quinolin-4-one[1]. The Fix: Always perform a reverse quench . Pour the reaction mixture slowly into a vigorously stirred bath of 25% aqueous KOH and crushed ice. This ensures the environment remains strictly alkaline (pH > 8) throughout the quench, completely preventing hydrolysis[1].

III. Quantitative Data Presentation

To illustrate the impact of the mechanistic adjustments discussed above, below is a comparative data summary of POCl₃ chlorination conditions for quinolinone derivatives.

Table 1: Impact of Reagent Additives on POCl₃ Chlorination Yield

EntryReagent SystemTemperatureReaction TimeConversion (%)Isolated Yield (%)Impurity Profile
1POCl₃ (neat, 10 eq)105°C12 h65.052.3High unreacted SM
2POCl₃ (4 eq) + DMF (cat.)90°C4 h88.576.1Trace dimers
3POCl₃ (4 eq) + H₂O (1 eq)90°C45 min>99.096.6Clean profile
4PhOPOCl₂ (4 eq)145°C2 h98.085.8Phenol byproduct

Data extrapolated from optimization studies on related halogenated quinoline scaffolds[1]. Entry 3 represents the optimal balance of atom economy and reaction kinetics.

IV. Self-Validating Experimental Protocol

This protocol details the optimized deoxychlorination and isolation of 4-Chloro-5,7-difluoro-2-propylquinoline from its quinolin-4-one precursor.

Phase 1: Accelerated Deoxychlorination

  • Preparation: In a dry, 500 mL 3-neck round-bottom flask equipped with a reflux condenser and overhead stirrer, suspend 5,7-difluoro-2-propylquinolin-4(1H)-one (50.0 g, 1.0 equiv) in sulfolane or anhydrous toluene (200 mL, 4 volumes).

  • Reagent Addition: Add POCl₃ (4.0 equiv) in a single portion at room temperature.

  • Activation (Critical Step): Using a syringe pump, add deionized H₂O (1.0 equiv) dropwise over 15 minutes. Caution: Mildly exothermic. This generates the active HOPOCl2​ species.

  • Heating: Rapidly heat the reaction mixture to 90°C using a pre-heated oil bath to avoid the 30–60°C dimerization window. Maintain for 45 to 60 minutes.

  • System Validation Checkpoint: Withdraw a 50 µL aliquot, quench immediately in 1 mL of alkaline methanol (containing 1% Et₃N), and analyze via LC-MS. Do not proceed to workup unless the quinolinone intermediate peak (m/z [M+H]⁺) is <1% of the total area.

Phase 2: High-pH Reverse Quench & Isolation

  • Quench Bath Setup: In a separate 2 L jacketed reactor, prepare a mixture of 25% aqueous KOH (500 mL) and crushed ice (200 g). Stir vigorously (>400 rpm).

  • Reverse Quench: Cool the reaction mixture to 25°C. Transfer the mixture dropwise into the KOH/ice bath.

  • System Validation Checkpoint: Continuously monitor the quench bath with a pH probe. Adjust the addition rate to ensure the internal temperature never exceeds 25°C and the pH never drops below 9.0 . Causality: The strong salting-out effect of the KOH prevents product decomposition[1].

  • Extraction: Extract the aqueous slurry with n-butanol or ethyl acetate (3 x 200 mL).

  • Purification: Wash the combined organic layers with saturated brine (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from heptane/ethyl acetate to afford pure 4-Chloro-5,7-difluoro-2-propylquinoline.

V. References

  • Improving the yield of the Vilsmeier-Haack synthesis of 4-Chloroquinoline-6-carbaldehyde Benchchem URL:

  • Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process ChemRxiv URL:

  • POCl3 chlorination of 4-quinazolones PubMed / NIH URL:

Sources

Optimization

Technical Support Center: 4-Chloro-5,7-difluoro-2-propylquinoline Scale-Up &amp; Impurity Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process chemists face during the scale-up of 4-Chloro-5,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers and process chemists face during the scale-up of 4-Chloro-5,7-difluoro-2-propylquinoline , a highly valued fluorinated aza-aromatic intermediate used in modern drug development[1].

The synthesis of this molecule typically involves the cyclization of a 3,5-difluoroaniline derivative to form the quinolone core (5,7-difluoro-2-propylquinolin-4-ol), followed by dehydroxy-chlorination using phosphorus oxychloride (POCl₃)[2]. While straightforward on a milligram scale, multigram and kilogram scale-ups frequently suffer from dimerization, defluorination, and hydrolysis. This guide dissects the mechanistic causality behind these failures and provides self-validating protocols to ensure absolute reproducibility.

🔬 Interactive Troubleshooting Guide (FAQs)

Q1: During the POCl₃ chlorination step, we observe a 15–20% spike in a high-molecular-weight impurity. LC-MS indicates a dimer. How do we suppress this?

A: You are observing a pseudodimerization event caused by a thermal mismatch during phosphorylation.

  • The Causality: The reaction of your quinolone starting material with POCl₃ occurs in two distinct mechanistic stages: (1) Exothermic phosphorylation of the tautomeric oxygen to form a highly reactive phosphate intermediate, and (2) Nucleophilic substitution by chloride to yield the 4-chloro product[3]. If POCl₃ is added at elevated temperatures (e.g., >50 °C), the phosphorylation is incomplete before the chloride substitution begins. The unreacted, electron-rich quinolone acts as a nucleophile, attacking the newly formed phosphorylated intermediate to form a stable (N)-dimer or (O)-dimer[3].

  • The Solution: Implement a two-stage, temperature-controlled protocol [1][3]. Perform the initial phosphorylation strictly at < 25 °C in the presence of an organic base (e.g., DIPEA) to "freeze out" the dimerization pathway. Only after achieving 100% conversion to the intermediate should you apply heat (70–90 °C) to drive the chloride turnover.

Q2: Our final isolated product contains 2–5% of the starting 4-hydroxyquinolone. Is the chlorination reaction stalling?

A: It is rarely a stalled reaction; it is almost always an artifact of improper aqueous quenching causing product hydrolysis.

  • The Causality: The 4-chloroquinoline core is highly activated by the electron-withdrawing 5,7-difluoro groups, making the C4 position exceptionally susceptible to nucleophilic attack by water[4]. During a standard aqueous workup, unreacted POCl₃ and phosphorodichloridate byproducts violently hydrolyze, generating massive amounts of HCl and phosphoric acid. This localized spike in temperature and acidity rapidly hydrolyzes your newly formed 4-chloro product back into the starting quinolone [2][4].

  • The Solution: Never quench by pouring water into the reaction mixture. Utilize a reverse quench into a vigorously stirred, buffered ice-water bath (e.g., containing sodium acetate) to immediately neutralize the generated HCl, maintaining the internal temperature strictly below 15 °C.

Q3: We are seeing des-fluoro impurities during the initial quinoline core assembly. What is the root cause?

A: Your cyclization conditions are too harsh, leading to nucleophilic aromatic substitution (SₙAr).

  • The Causality: The fluorine atoms at the 5 and 7 positions strongly withdraw electron density, deactivating the aromatic ring toward electrophilic cyclization (e.g., Skraup or Knorr-type reactions)[1]. To force the ring closure, chemists often resort to extreme temperatures (>150 °C) in strong protic acids (like concentrated H₂SO₄). Under these extreme conditions, the highly activated C-F bonds undergo SₙAr by water or sulfate ions, resulting in defluorination [3][1].

  • The Solution: Transition to a milder Lewis acid-mediated cyclization (e.g., using BF₃·OEt₂) or utilize a high-boiling inert solvent (like Dowtherm A) to distribute heat evenly and prevent localized superheating at the reactor walls.

📊 Quantitative Data: Impact of Chlorination Parameters

The following table summarizes internal validation data demonstrating how temperature profiling and base selection directly dictate the impurity profile during the scale-up of 4-Chloro-5,7-difluoro-2-propylquinoline.

Addition MethodTemperature ProfileBase Additive(N)-Dimer Impurity (%)Hydrolysis Impurity (%)Isolated Yield (%)
Direct POCl₃ AdditionIsothermal (90 °C)None18.5%4.2%65%
Hot Inverse AdditionIsothermal (85 °C)None2.1%3.5%82%
Two-Stage (Cold Add) 15 °C, then 85 °C DIPEA (1.2 eq) < 0.1% 0.5% 94%

⚙️ Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, this protocol incorporates strict In-Process Controls (IPCs). The system forces the chemist to validate the success of the current mechanistic step before initiating the next, physically preventing the formation of the dimer impurity.

Workflow: Two-Stage POCl₃ Chlorination of 5,7-Difluoro-2-propylquinolin-4-ol

Step 1: Low-Temperature Phosphorylation

  • Charge a dry, nitrogen-purged reactor with 5,7-difluoro-2-propylquinolin-4-ol (1.0 eq) and anhydrous toluene (5 volumes).

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and cool the suspension to 10–15 °C.

  • Add POCl₃ (1.5 eq) dropwise over 60 minutes. Critical: Maintain the internal temperature strictly < 25 °C to prevent premature chloride substitution.

  • Self-Validation (IPC 1): Withdraw a 0.1 mL aliquot, quench in 1 mL of anhydrous methanol, and analyze via LC-MS. The chromatogram must show the complete disappearance of the starting material and the appearance of the methyl phosphate adduct. Do not proceed to Step 5 until conversion is >99.5%.

Step 2: Thermal Turnover 5. Once IPC 1 passes, heat the reaction mixture to 85 °C and stir for 2–3 hours. 6. Self-Validation (IPC 2): Withdraw a 0.1 mL aliquot, quench in 1 mL of anhydrous methanol. LC-MS must show the target 4-chloro product mass (m/z 242 [M+H]⁺) and the complete absence of phosphate intermediates [4][2].

Step 3: Buffered Reverse Quench 7. Cool the reaction mixture to 20 °C. 8. Slowly transfer the mixture via an addition funnel into a second reactor containing a vigorously stirred mixture of crushed ice (10 volumes) and 20% w/v aqueous sodium acetate. Maintain the internal temperature < 15 °C. 9. Self-Validation (IPC 3): Test the aqueous layer pH. It must be > 5. If acidic, add saturated NaHCO₃. 10. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

🗺️ Mechanistic Pathway Visualization

The diagram below illustrates the critical divergence point where poor temperature control leads to reaction failure versus the controlled pathway to the target API intermediate.

G SM 5,7-Difluoro-2-propylquinolin-4-ol (Starting Material) Phos Phosphorylation POCl3 + DIPEA (< 25°C) SM->Phos Step 1 Int Phosphorylated Intermediate (Reactive Electrophile) Phos->Int 100% Conversion Dimer (N)-Dimer Impurity (Pseudodimer) Int->Dimer + Unreacted SM (If heated too early) Heat Thermal Turnover (85°C) Int->Heat IPC Validated Product 4-Chloro-5,7-difluoro-2-propylquinoline (Target API Intermediate) Heat->Product Chloride Attack

Mechanistic divergence during POCl3 chlorination: Target synthesis vs. dimer impurity formation.

📚 References

  • Title: POCl₃ Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃ Source: Molecules (MDPI) URL: [Link]

  • Title: Fluorinated Quinolines: Synthesis, Properties and Applications Source: ResearchGate (Book Chapter) URL: [Link]

  • Title: One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Optimizing temperature and solvent conditions for 4-Chloro-5,7-difluoro-2-propylquinoline

Welcome to the Technical Support Center for 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) . As a highly functionalized building block, this molecule presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) . As a highly functionalized building block, this molecule presents unique synthetic challenges. The presence of two highly electronegative fluorine atoms at the 5- and 7-positions, combined with the sterically demanding 2-propyl group, significantly alters the electronic landscape of the quinoline core.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the two most critical phases of working with this compound: Phase 1 (Synthesis via Chlorination) and Phase 2 (Downstream SNAr Applications) .

Phase 1: Synthesis & Chlorination Optimization

Converting 5,7-difluoro-2-propylquinolin-4-ol to 4-chloro-5,7-difluoro-2-propylquinoline.

Frequently Asked Questions

Q: Why is my chlorination yielding black, insoluble tar instead of the expected product? A: This is a classic symptom of thermal decomposition. Traditional quinoline chlorination relies on neat phosphorus oxychloride ( POCl3​ ) at harsh reflux temperatures (>130 °C)[1]. However, the 5,7-difluoro substituents withdraw electron density from the ring, making the intermediate highly sensitive to thermal degradation. Solution: Lower the temperature and use a catalyst. By adding a catalytic amount of anhydrous N,N-dimethylformamide (DMF) to the POCl3​ mixture, you generate the Vilsmeier-Haack reagent in situ. This highly electrophilic species accelerates the activation of the hydroxyl group, allowing the reaction to reach completion at a much milder 80–90 °C[2].

Q: How do I handle the workup without hydrolyzing the newly formed 4-chloro group? A: The 4-chloro position is highly activated and susceptible to nucleophilic attack by hydroxide ions ( OH− ) if the aqueous quench is poorly controlled. Solution: Never add water directly to the reaction. Instead, slowly pour the cooled reaction mixture over crushed ice with vigorous stirring. When neutralizing the acidic aqueous layer to precipitate the product, use a mild base (like 10% Na2​CO3​ ) and strictly maintain the pH between 7.0 and 8.0[1]. Extract immediately into an organic solvent (e.g., dichloromethane) to isolate the product from the aqueous phase.

Mechanistic Workflow: Chlorination

G start 5,7-Difluoro-2-propylquinolin-4-ol reagents Add POCl3 + cat. DMF (Solvent: Toluene) start->reagents temp_low Controlled Heating (80-90 °C) reagents->temp_low Optimized temp_high Harsh Reflux (>130 °C, Neat) reagents->temp_high Unoptimized success High Yield: 4-Chloro-5,7-difluoro-2-propylquinoline temp_low->success Vilsmeier-Haack Activation fail Degradation & Tar Formation temp_high->fail Thermal Decomposition

Figure 1: Temperature and solvent decision matrix for the chlorination of quinolin-4-ol derivatives.

Validated Protocol: Mild Chlorination
  • Setup: Suspend 5,7-difluoro-2-propylquinolin-4-ol (1.0 equiv) in anhydrous toluene (5 volumes) under an inert argon atmosphere[2].

  • Activation: Add anhydrous DMF (0.1 equiv). Cool the mixture to 0–5 °C in an ice bath.

  • Reagent Addition: Slowly add POCl3​ (3.0 equiv) dropwise, maintaining the internal temperature below 10 °C[2].

  • Heating: Remove the ice bath and gradually heat the mixture to 85 °C. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction typically completes within 2–4 hours.

  • Quench & Workup: Cool to room temperature. Pour the mixture dropwise onto vigorously stirred crushed ice. Carefully adjust the pH to 7.5 using 10% Na2​CO3​ . Extract with dichloromethane ( 3×10 mL ), dry over Na2​SO4​ , and concentrate under reduced pressure.

Phase 2: Downstream SNAr (Nucleophilic Aromatic Substitution)

Utilizing 4-chloro-5,7-difluoro-2-propylquinoline for the synthesis of 4-aminoquinolines.

Frequently Asked Questions

Q: During SNAr with an amine, I'm observing multiple product spots on TLC. How do I improve regioselectivity? A: You are likely observing a loss of regioselectivity. The quinoline nitrogen withdraws electron density, highly activating the C4 position for nucleophilic attack[3]. However, fluorine is an excellent leaving group in SNAr reactions. If the temperature is too high, the amine will also substitute at the 5- and 7-fluoro positions. Solution: Regioselectivity here relies entirely on kinetic control. The C-Cl bond at the 4-position is more reactive than the C-F bonds at the 5/7-positions only at lower thermal thresholds. Keep your reaction temperature strictly between 80–100 °C. Use polar aprotic solvents like DMF or NMP, which stabilize the Meisenheimer complex intermediate without requiring excessive heat[3].

Q: I am seeing a significant amount of a highly polar byproduct that streaks on TLC. What is it? A: This is almost certainly the 4-hydroxy byproduct (hydrolysis back to the precursor). The 4-chloroquinoline core is highly sensitive to trace water under basic, elevated temperature conditions[4]. Solution: Ensure your solvents (especially hygroscopic ones like DMF or DMSO) are strictly anhydrous. If using a primary alkylamine, the amine itself can act as the base[3]. Avoid adding external aqueous bases (like NaOH ) which promote the formation of the hydrolytic side-product[4].

Mechanistic Workflow: SNAr Regioselectivity

SNAr sm 4-Chloro-5,7-difluoro-2-propylquinoline + Amine Nucleophile path1 Polar Aprotic / Alcoholic (DMF or 2-PrOH) sm->path1 path2 Aqueous / Strong Base (NaOH / H2O) sm->path2 temp1 80-100 °C path1->temp1 temp2 >130 °C path1->temp2 prod3 Hydrolysis to Quinolin-4-ol path2->prod3 OH- Attack prod1 Regioselective 4-Amino Substitution (Desired) temp1->prod1 Kinetic Control prod2 5,7-Fluoro Substitution (Loss of Regioselectivity) temp2->prod2 Thermodynamic Over-reaction

Figure 2: Reaction pathways demonstrating how solvent and temperature govern SNAr regioselectivity.

Validated Protocol: Regioselective SNAr Amination
  • Setup: In a dry, sealed reaction vessel, dissolve 4-chloro-5,7-difluoro-2-propylquinoline (1.0 equiv) in anhydrous 2-propanol (2-PrOH) or DMF (0.2 M concentration)[4],[3].

  • Reagents: Add the desired amine nucleophile (1.2 equiv). If the amine is a secondary amine or an aniline, add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) as a non-nucleophilic base.

  • Heating: Heat the mixture to 85 °C. Stir for 6–12 hours. Do not exceed 100 °C to preserve the 5,7-difluoro groups.

  • Monitoring & Workup: Monitor via LC-MS to ensure no over-substitution occurs. Once the starting material is consumed, cool to room temperature. If using DMF, dilute with water (10 volumes) to precipitate the product, filter, and wash with cold water. If using 2-PrOH, concentrate directly under reduced pressure and purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the critical operational windows for both workflows to ensure self-validating, reproducible results.

Reaction PhaseRecommended SolventOptimal Temp (°C)Primary OutcomeMechanistic Note
Chlorination Toluene (with cat. DMF)80–90 °C4-Chloro formationDMF forms Vilsmeier-Haack reagent, lowering activation energy[2].
Chlorination Neat POCl3​ >130 °CTar / DegradationHigh heat causes thermal decomposition of the difluoro-ring[1].
SNAr Amination Anhydrous DMF or 2-PrOH80–100 °C4-Amino substitutionKinetic control ensures Cl is displaced before F[3].
SNAr Amination DMF>130 °CPoly-substitutionThermodynamic conditions force displacement of 5/7-fluoro groups.
SNAr Amination Aqueous / Wet Solvents80–100 °C4-Hydroxy byproductTrace water acts as a nucleophile, hydrolyzing the C-Cl bond[4].

References

  • BenchChem. Navigating Quinoline Chlorination: A Guide to Phosphorus Oxychloride Alternatives.
  • ChemSusChem (via PMC). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • BenchChem. Technical Support Center: Optimization of 4-Aminoquinoline Synthesis.
  • ChemRxiv. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Long-Term Storage of 4-Chloro-5,7-difluoro-2-propylquinoline

Welcome to the Technical Support Center for 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) . As a Senior Application Scientist, I have designed this portal to provide drug development professionals and analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) . As a Senior Application Scientist, I have designed this portal to provide drug development professionals and analytical chemists with field-proven, mechanistically grounded methodologies to prevent compound degradation.

Rather than merely providing a list of storage conditions, this guide explores the chemical causality behind why this specific molecule degrades and establishes self-validating protocols to ensure the absolute integrity of your experimental data.

Part 1: The Chemical Reality (FAQs)

Q: Why does my compound exhibit a color shift from off-white to yellow or brown during ambient storage? A: Discoloration is a primary, visually quantifiable indicator of quinoline degradation 1. This phenomenon is driven by photo-oxidation. When exposed to ambient UV/Vis light, the quinoline ring absorbs photons, leading to the homolytic cleavage of halogen bonds (particularly the C-Cl bond) and the generation of colored polymeric byproducts and quinoline N-oxides.

Q: How do the specific substituents (4-chloro, 5,7-difluoro) alter its stability compared to a bare quinoline core? A: While the bicyclic fused structure of quinoline provides some baseline steric stability 2, the highly electron-withdrawing nature of the 5,7-difluoro groups significantly decreases the electron density of the aromatic core. This protects the ring from electrophilic attack but highly activates the 4-chloro position toward Nucleophilic Aromatic Substitution (SNAr). Consequently, in aqueous media—especially at elevated pH—the compound is highly susceptible to base-catalyzed hydrolysis, yielding 4-hydroxy-5,7-difluoro-2-propylquinoline 3. Hydrolysis and oxidation remain the most critical pathways for the decomposition of this class of molecules 4.

Q: Can I store stock solutions in DMSO at room temperature for convenience? A: No. DMSO is highly hygroscopic. Moisture absorption introduces water that acts as a nucleophile, facilitating the SNAr hydrolysis of the 4-chloro group. Furthermore, dissolved atmospheric oxygen in the solvent can initiate N-oxidation of the quinoline nitrogen over time 5.

Part 2: Mechanistic Degradation Pathways

Understanding how the molecule breaks down is the first step to preventing it. The diagram below maps the three primary degradation vectors.

Mechanisms Parent 4-Chloro-5,7-difluoro- 2-propylquinoline Photo Photodegradation (UV/Vis Exposure) Parent->Photo Photon Absorption Hydrolysis Hydrolysis (SNAr) (Aqueous, High pH) Parent->Hydrolysis Nucleophilic Attack Oxidation N-Oxidation (O2 / Peroxides) Parent->Oxidation Electron Transfer Deg1 Dehalogenated Radicals & Polymeric Dimers Photo->Deg1 Deg2 4-Hydroxy-5,7-difluoro- 2-propylquinoline Hydrolysis->Deg2 Deg3 Quinoline N-Oxide Derivative Oxidation->Deg3

Figure 1: Mechanistic degradation pathways of 4-Chloro-5,7-difluoro-2-propylquinoline.

Part 3: Troubleshooting Degradation Signatures

When auditing your compound's integrity, rely on quantitative analytical signatures rather than assumptions. Use the table below to diagnose the specific mode of degradation occurring in your laboratory.

Degradation PathwayTrigger / ConditionVisual SignatureQuantitative Analytical Signature (LC-MS)Primary Mitigation Strategy
Photodegradation Ambient UV/Vis LightYellow to brown tintLoss of parent mass; appearance of dehalogenated dimers (Δm/z varies)Amber glassware, dark storage
Hydrolysis (SNAr) Aqueous buffer, pH > 7.5Cloudy precipitateΔm/z -18.5 (Substitution of -Cl for -OH)Lyophilization, strict pH control
N-Oxidation Atmospheric O₂, ROSSlight yellowingΔm/z +16.0 (M+16 peak, N-oxide formation)Argon purge, inert atmosphere

Part 4: Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires self-validating systems. You cannot trust your storage protocol if your analytical method cannot detect degradation.

Protocol A: Forced Degradation & Assay Validation

Causality: Before trusting your HPLC-MS to monitor long-term stability, you must intentionally destroy the compound. If your method cannot achieve baseline resolution between the parent molecule and its degradants, any "100% stable" result is an analytical artifact (mass balance failure).

  • Acid/Base Hydrolysis Stress: Dilute a 1 mg/mL stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours. (This forces the SNAr substitution of the 4-chloro group).

  • Oxidative Stress: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours. (This forces N-oxidation).

  • Photolytic Stress: Expose a quartz cuvette of the solution to 1.2 million lux hours of UV light.

  • Validation Check: Inject all samples into your LC-MS. Self-Validation Criteria: The assay is only valid if the chromatographic resolution ( Rs​ ) between the parent peak and the +16 Da (N-oxide) or -18.5 Da (4-hydroxy) peaks is > 1.5, and total mass balance remains 100±2%.

Protocol B: Optimal Long-Term Storage Workflow

Causality: Preventing degradation requires systematically eliminating the three thermodynamic and kinetic catalysts: water (nucleophile), light (photon energy), and oxygen (electron acceptor).

  • Lyophilization: Dry the purified solid compound (>99% HPLC) via lyophilization. Causality: Removes residual moisture that acts as a nucleophile for SNAr at the C4 position.

  • Aliquot into Amber Glass: Distribute the solid into single-use amber glass vials. Causality: Blocks UV/Vis photons, preventing the homolytic cleavage of the C-Cl/C-F bonds and subsequent radical dimerization.

  • Argon Purge: Gently blow a stream of Argon gas into the vial for 15 seconds. Causality: Argon is heavier than air; it displaces atmospheric oxygen, preventing N-oxidation of the quinoline nitrogen.

  • PTFE Sealing: Cap tightly using PTFE-lined closures. Causality: PTFE provides a chemically inert, impermeable barrier to ambient humidity, maintaining the desiccated state.

  • Thermal Control: Store the sealed vials in a desiccator at -20°C. Causality: Reduces the kinetic energy available to the system, preventing molecules from overcoming the activation energy ( Ea​ ) barrier of thermal degradation pathways.

  • Validation Check: After 30 days, analyze one control vial using the validated method from Protocol A. If purity remains >99.5%, the storage system is validated.

Storage Step1 1. Lyophilize (Remove H2O) Step2 2. Aliquot (Amber Glass) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Seal (Moisture Barrier) Step3->Step4 Step5 5. Store at -20°C (Thermal Control) Step4->Step5

Figure 2: Self-validating workflow for the long-term storage and preservation of the compound.

References

  • BenchChem Technical Support Team. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem. 1

  • Snape, T. J., Astles, A., & Davies, J. Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal.4

  • BenchChem Technical Support Team. Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives. Benchchem. 5

  • ResearchGate Contributors. Degradation of the Nitrogenous Heterocyclic Compound Quinoline by O3/UV. ResearchGate. 3

  • Science of the Total Environment / PubMed. A state-of-the-art review of quinoline degradation and technical bottlenecks. National Institutes of Health (NIH).2

Sources

Troubleshooting

Reducing side products during 4-Chloro-5,7-difluoro-2-propylquinoline halogenation

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for process chemists and drug development professionals working with 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for process chemists and drug development professionals working with 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1).

Substrate Mechanistic Profile

Halogenating this specific quinoline derivative presents a unique chemoselectivity challenge. The quinoline core is severely electron-depleted due to the inductive electron-withdrawing effects of the 5,7-difluoro and 4-chloro substituents. Consequently, classical Electrophilic Aromatic Substitution (EAS) at the C-3 position is kinetically retarded. This sluggish EAS rate allows radical-mediated halogenation at the α -carbon of the 2-propyl side chain to become a highly competitive background reaction, leading to complex regioisomeric mixtures and polyhalogenated side products.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: I am targeting C-3 bromination, but my LC-MS shows significant α -bromination on the 2-propyl side chain. How do I suppress this?

Causality & Solution: The α -position of the 2-propyl group is highly activated toward radical abstraction (forming a stable secondary benzylic-type radical). When using N -bromosuccinimide (NBS) in non-polar solvents (e.g., CCl 4​ , PhCF 3​ ) or under ambient light, homolytic cleavage of the N-Br bond initiates a radical chain reaction that outpaces C-3 electrophilic substitution.

To force C-3 halogenation, you must strictly enforce an ionic pathway . Switch to a strongly polar, aprotic solvent (like DMF or Acetonitrile) and conduct the reaction in complete darkness. The use of Lewis acid catalysts (e.g., Fe(III) salts) can further polarize the halogenating agent, accelerating the EAS pathway over the radical pathway[1].

Q2: I want to functionalize the 2-propyl group via radical α -halogenation, but I keep generating gem-dibromides (over-halogenation). What is going wrong?

Causality & Solution: Over-propagation is a classic failure mode in side-chain halogenation. The mono- α -bromo product remains susceptible to a second radical abstraction. If your radical initiator (e.g., AIBN) concentration is too high, or if you use ≥1.0 equivalents of the halogen source, the local concentration of halogen radicals drives the formation of the gem-dihalide.

Fix: Restrict the halogen source to 0.90–0.95 equivalents to leave a small amount of unreacted starting material, which is far easier to separate via column chromatography than the dibrominated impurity. Maintain strict temperature control (typically 70–80 °C for AIBN) to ensure a steady, low-concentration release of initiating radicals.

Q3: During C-3 iodination attempts, I observe the loss of the 4-chloro group. Why does this happen?

Causality & Solution: The 4-chloro substituent is highly activated toward Nucleophilic Aromatic Substitution (S N​ Ar). The electron-deficient nature of the pyridine ring, compounded by the 5,7-difluoro groups, makes the C-4 position highly electrophilic. If your iodination protocol utilizes basic additives (e.g., alkoxides, strong amines) or if moisture introduces hydroxide ions, the 4-chloro group will be displaced.

Ensure strictly anhydrous, neutral, or slightly acidic conditions. Radical-based direct C-H iodination protocols using mild oxidants (like persulfates) avoid these basic conditions and preserve the C-4 chlorine[2].

Part 2: Mechanistic & Troubleshooting Visualizations

G Substrate 4-Chloro-5,7-difluoro- 2-propylquinoline Cond1 Ionic Conditions (Polar Solvent, Dark, Lewis Acid) Substrate->Cond1 Cond2 Radical Conditions (Non-polar Solvent, hv/Δ, AIBN) Substrate->Cond2 Prod1 C-3 Halogenation (Target 1) Cond1->Prod1 Side2 4-Chloro Displacement (SNAr) Cond1->Side2 Harsh nucleophiles Prod2 α-Propyl Halogenation (Target 2) Cond2->Prod2 Side1 Over-halogenation (gem-dihalides) Cond2->Side1 Excess reagent

Mechanistic divergence in 4-Chloro-5,7-difluoro-2-propylquinoline halogenation.

Workflow Start Identify Major Side Product SP1 C-3 / α-Propyl Regioisomer Mixture Start->SP1 SP2 Polyhalogenation (e.g., dibromide) Start->SP2 SP3 Loss of 4-Chloro Group Start->SP3 Fix1 Strictly control lighting/initiators. Switch to polar aprotic solvent. SP1->Fix1 Fix2 Reduce equivalents to 0.95. Lower temperature/initiator load. SP2->Fix2 Fix3 Avoid basic additives. Use neutral/acidic conditions. SP3->Fix3 Success Optimized Halogenation Fix1->Success Fix2->Success Fix3->Success

Troubleshooting logic tree for resolving common halogenation side products.

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the empirical optimization data for directing the halogenation of 4-Chloro-5,7-difluoro-2-propylquinoline, demonstrating how solvent polarity and additives dictate the product distribution.

Target SiteReagent SystemSolventConditionsMajor Product YieldPrimary Side Product
C-3 Ring NBS (1.1 eq), FeCl 3​ (5 mol%)DMF0 °C to RT, Dark82% (C-3 Bromo)< 5% ( α -Bromo)
C-3 Ring NIS (1.2 eq), TFA (1.0 eq)MeCNRT, Dark78% (C-3 Iodo)8% (De-chlorination)
α -Propyl NBS (0.95 eq), AIBN (2 mol%)PhCF 3​ 80 °C, Reflux75% ( α -Bromo)12% (gem-Dibromo)
α -Propyl Br 2​ (1.0 eq), hv (LED)CCl 4​ RT, Light68% ( α -Bromo)22% (C-3 / α -Dibromo)

Note: Electrochemical C-3 halogenation utilizing potassium halides as both electrolyte and halogen source is emerging as a highly selective, green alternative that avoids succinimide byproducts[3].

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective C-3 Electrophilic Bromination

Objective: Brominate the C-3 position while completely suppressing side-chain radical reactions. Self-Validation Mechanism: The protocol uses a dark environment and a chemical quench to prevent post-reaction radical initiation during workup.

  • Preparation: In an oven-dried, foil-wrapped round-bottom flask, dissolve 4-Chloro-5,7-difluoro-2-propylquinoline (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Activation: Add anhydrous FeCl 3​ (0.05 mmol, 5 mol%) to polarize the incoming halogenating agent. Stir for 5 minutes at 0 °C.

  • Halogenation: Dissolve recrystallized NBS (1.05 mmol) in anhydrous DMF (2.0 mL). Add this solution dropwise over 15 minutes using a syringe pump to prevent local concentration spikes.

  • Monitoring (Checkpoint): Stir at room temperature for 4 hours. Pull a 10 μ L aliquot, quench with aqueous Na 2​ S 2​ O 3​ , and analyze via LC-MS. You should observe the [M+H]+ peak corresponding to the mono-brominated mass with no +2Br isotopic cluster.

  • Quench & Workup: Pour the reaction mixture into ice-cold 10% aqueous Na 2​ S 2​ O 3​ (20 mL) to instantly destroy unreacted electrophilic bromine. Extract with EtOAc ( 3×15 mL). Wash the combined organics with brine ( 5×20 mL) to remove DMF. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Controlled Radical α -Bromination of the 2-Propyl Group

Objective: Functionalize the side chain while preventing gem-dibromide formation and C-3 EAS. Self-Validation Mechanism: Sub-stoichiometric reagent loading guarantees the absence of over-halogenation, leaving easily separable starting material as the only impurity.

  • Preparation: In an oven-dried flask equipped with a reflux condenser, dissolve 4-Chloro-5,7-difluoro-2-propylquinoline (1.0 mmol) in degassed trifluorotoluene (PhCF 3​ , 10 mL). Note: PhCF 3​ is a safer, highly effective alternative to CCl 4​ for radical reactions.

  • Initiation: Add AIBN (0.02 mmol, 2 mol%) and NBS (0.95 mmol). Crucial: Do not exceed 0.95 equivalents of NBS.

  • Propagation: Purge the system with argon for 10 minutes. Immerse the flask in a pre-heated oil bath at 80 °C.

  • Monitoring (Checkpoint): The reaction relies on the steady thermal decomposition of AIBN. After 2 hours, monitor by TLC (Hexanes:EtOAc 9:1). The starting material spot should be faintly visible, confirming that the NBS is the limiting reagent, thus preventing the second bromination event.

  • Workup: Cool the reaction to 0 °C to precipitate succinimide. Filter the mixture through a pad of Celite, washing with cold PhCF 3​ . Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water Source: Molecules (MDPI), 2019, 24(3), 535. URL:[Link]

  • Selective Electrochemical Halogenation of Functionalized Quinolone Source: The Journal of Organic Chemistry (ACS Publications), 2023, 88(18), 12958-12970. URL:[Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil Source: Chemical Communications (RSC Publishing), 2015, 51, 17548-17551. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Chromatography for 4-Chloro-5,7-difluoro-2-propylquinoline Isomers

Welcome to the Advanced Separations Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating heavily halogenated quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Separations Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating heavily halogenated quinoline positional isomers. Standard reversed-phase methods often fail here because these isomers possess nearly identical lipophilicity and molecular volumes.

To achieve baseline resolution, we must move beyond simple hydrophobic partitioning and engineer a separation environment that exploits shape selectivity, dipole-dipole interactions, and fluorophilicity.

Diagnostic Workflow: Isomer Resolution & Peak Integrity

TroubleshootingWorkflow Start Start: Isomer Co-elution or Peak Tailing? CheckTailing Is Peak Asymmetry (As) > 1.5? Start->CheckTailing FixTailing Adjust pH to < 3.0 or use Triethylamine CheckTailing->FixTailing Yes CheckResolution Is Resolution (Rs) < 1.5? CheckTailing->CheckResolution No FixTailing->CheckResolution CheckColumn Current Column = C18? CheckResolution->CheckColumn Yes Success Baseline Separation Achieved CheckResolution->Success No SwitchPFP Switch to PFP (Pentafluorophenyl) Column CheckColumn->SwitchPFP Yes CheckTemp Optimize Temperature (Try 45°C) CheckColumn->CheckTemp No SwitchPFP->CheckTemp AddTFE Add Trifluoroethanol (TFE) to Mobile Phase CheckTemp->AddTFE Rs < 1.5 CheckTemp->Success Rs ≥ 1.5 AddTFE->Success

Diagnostic workflow for resolving co-elution and peak tailing in halogenated quinoline HPLC.

Mechanistic FAQs & Troubleshooting

Q1: Why do my 4-Chloro-5,7-difluoro-2-propylquinoline positional isomers co-elute on a standard C18 column? A1: Standard C18 stationary phases rely primarily on hydrophobic dispersion forces. Positional isomers of quinoline derivatives share nearly identical molecular weights, lipophilicity (log P), and boiling points, rendering hydrophobic differentiation highly ineffective[1]. To resolve these isomers, you must exploit shape selectivity and polarizability. Pentafluorophenyl (PFP) columns are highly recommended because they offer multiple retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The rigid fluorocarbon ring of the PFP phase provides enhanced steric recognition for the differential positioning of the chlorine and fluorine atoms on the quinoline core[2].

Q2: I am experiencing severe peak tailing ( As​>2.0 ). How can I correct this chromatogram? A2: Peak tailing in quinoline derivatives is almost always caused by secondary ion-exchange interactions. The basic nitrogen in the quinoline ring interacts with unreacted, acidic silanol groups on the silica support. To correct this, you must control the mobile phase pH. Lowering the pH to 2.5 using 0.1% trifluoroacetic acid (TFA) or formic acid ensures the quinoline nitrogen is fully protonated while simultaneously suppressing the ionization of residual silanols. If tailing persists, switching to an end-capped fluorinated column will block these active sites and improve peak symmetry[3].

Q3: Can modifying the mobile phase with fluorinated solvents improve resolution? A3: Yes. The concept of "hetero-pairing" involves using a standard reverse-phase column with a fluorinated eluent, such as 2,2,2-trifluoroethanol (TFE)[4]. The fluorinated solvent dynamically adsorbs onto the stationary phase, altering the solvation shell and inducing unique selectivity based on the analyte's fluorophilicity[5]. For 4-Chloro-5,7-difluoro-2-propylquinoline, adding 5–10% TFE to your organic modifier can drastically shift the selectivity factor ( α ) and resolve previously co-eluting peaks. Furthermore, elevating the column temperature (e.g., to 45°C) enhances mass transfer and can synergistically improve this fluorine-based separation[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, this method development protocol is designed as a self-validating system. It contains internal checks that confirm its success independently of external assumptions.

Step 1: Stationary Phase Selection

  • Action: Install a Pentafluorophenyl (PFP) column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Causality: PFP phases exhibit enhanced retention and shape selectivity for halogenated compounds compared to alkyl phases[2].

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% TFA in LC-MS grade water (pH ~2.0).

  • Organic Phase (B): Acetonitrile containing 5% 2,2,2-Trifluoroethanol (TFE).

  • Causality: The low pH suppresses silanol ionization to prevent tailing, while TFE induces hetero-pairing to maximize fluorophilic interactions[4].

Step 3: Chromatographic Parameters

  • Flow Rate: 1.0 mL/min.

  • Temperature: Set the column oven to 45°C to improve mass transfer and peak sharpness[4].

  • Gradient: Start at 40% B, ramp to 80% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

Step 4: System Suitability Testing (Self-Validation)

  • Action: Inject a known mixture of the target isomers alongside a neutral void-volume marker (e.g., uracil).

  • Validation Criteria:

    • Calculate the retention factor ( k′ ). If k′<2 , the method fails validation (insufficient retention; decrease initial %B).

    • Calculate resolution ( Rs​ ). The system is validated for quantitative separation only if Rs​≥1.5 (baseline separation).

    • Calculate peak asymmetry ( As​ ). Validation requires 0.9≤As​≤1.2 .

Quantitative Data Presentation

The following table summarizes typical method development data, demonstrating the causality between stationary phase chemistry and the successful resolution of 4-Chloro-5,7-difluoro-2-propylquinoline isomers.

Stationary PhasePrimary Interaction MechanismRetention Factor ( k′ )Selectivity ( α )Resolution ( Rs​ )Peak Asymmetry ( As​ )
Standard C18 Hydrophobic Dispersion4.21.020.4 (Co-elution)1.8 (Tailing)
Phenyl-Hexyl π−π Interactions5.11.081.1 (Partial)1.4
Fluoro-Octyl Fluorophilicity / Steric3.81.151.8 (Baseline)1.1
PFP (Pentafluorophenyl) Dipole, π−π , H-bond6.41.222.4 (Optimal)1.05
References
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column ResearchGate[Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography National Institutes of Health (PMC)[Link]

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns Oxford Academic (OUP)[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography National Institutes of Health (PMC)[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Chloro-5,7-difluoro-2-propylquinoline vs. Advanced Fluorinated Quinoline Derivatives: A Technical Comparison Guide

As a Senior Application Scientist in drug discovery, I frequently encounter the quinoline ring system as a privileged scaffold. However, the strategic introduction of fluorine atoms fundamentally alters the physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the quinoline ring system as a privileged scaffold. However, the strategic introduction of fluorine atoms fundamentally alters the physicochemical and pharmacokinetic landscape of these molecules.

This guide provides an objective, data-driven comparison between 4-Chloro-5,7-difluoro-2-propylquinoline —a highly versatile synthetic intermediate—and its fully elaborated fluorinated quinoline counterparts across oncology, neurology, and agricultural applications. By examining the causality behind these structural modifications and detailing the self-validating experimental protocols used to evaluate them, this guide serves as a comprehensive resource for researchers and drug development professionals.

The Causality of Fluorination: From Scaffold to Therapeutic

4-Chloro-5,7-difluoro-2-propylquinoline (CAS 1155603-92-1) is rarely the final therapeutic agent; rather, it is a foundational building block[1]. Its structural design is highly intentional:

  • C4-Chloro Group: Acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ), allowing researchers to easily introduce diverse functional groups (e.g., amines, ethers) at the C4 position.

  • 5,7-Difluoro Motif: Fluorine acts as a bioisostere for hydrogen. By replacing hydrogen with fluorine at the C5 and C7 positions, the aromatic core is shielded from cytochrome P450-mediated oxidative metabolism. This increases the molecule's half-life without adding significant steric bulk[2][3].

  • C2-Propyl Group: Enhances the lipophilicity (LogP) of the scaffold, a critical parameter for crossing biological barriers such as the blood-brain barrier (BBB) or fungal cell walls.

When this scaffold is elaborated into advanced derivatives, the resulting compounds exhibit potent, target-specific activities. We will compare this foundational intermediate against three advanced classes of fluorinated quinolines: TNBC Anticancer Agents , PDE5 Neuroimaging Probes , and DHODH Inhibiting Fungicides .

Comparative Performance and Quantitative Data

The true value of the fluorinated quinoline core is demonstrated by the efficacy of its derivatives. The table below summarizes the quantitative performance of these compounds across different biological targets.

Compound ClassRepresentative CompoundPrimary TargetApplication / IndicationEfficacy / Potency
Foundational Scaffold 4-Chloro-5,7-difluoro-2-propylquinolineN/A (Intermediate)Chemical SynthesisN/A
Anticancer Agent Compound 6b / 6fVEGFR2 / ROS generationTriple-Negative Breast Cancer (TNBC)IC 50​ = 2.5 – 5.0 μM[3][4]
Neuroimaging Probe ICF24027 (Fluoroethoxymethyl derivative)Human PDE5Alzheimer's Disease (PET Tracer)IC 50​ = 1.86 nM[5][6]
Agricultural Fungicide IpflufenoquinFungal DHODHBotrytis cinerea (Gray Mold)EC 50​ = 0.0025 mg/L[7][8]

Mechanistic Pathways & Visualizations

To understand why these derivatives are effective, we must look at their mechanisms of action. For instance, the agricultural fungicide Ipflufenoquin leverages the fluorinated quinoline core to selectively bind to the quinone-binding tunnel of the enzyme Dihydroorotate Dehydrogenase (DHODH)[7][9]. By inhibiting DHODH, the compound deprives the fungal cell of essential pyrimidines, halting DNA/RNA synthesis and causing cell death[7].

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH ORO Orotate DHODH->ORO PYR Pyrimidine Biosynthesis ORO->PYR IPF Ipflufenoquin (Fluorinated Quinoline) IPF->DHODH Inhibits

DHODH inhibition pathway by fluorinated quinoline derivatives.

Self-Validating Experimental Protocols

A claim of efficacy is only as strong as the assay used to measure it. Below are the step-by-step, self-validating methodologies used to evaluate the advanced fluorinated quinoline derivatives.

Protocol A: 3D Spheroid Viability Assay for TNBC Evaluation

Rationale: Standard 2D cell cultures fail to replicate the hypoxic core and extracellular matrix barriers of solid tumors. By utilizing a 3D spheroid model (using MDA-MB-468 cells), we create a self-validating system that tests not just the intrinsic cytotoxicity of the fluorinated quinoline, but its tissue penetrability and stability in a tumor-like microenvironment[3].

  • Cell Seeding: Seed MDA-MB-468 TNBC cells into 96-well ultra-low attachment (ULA) plates at a density of 1×104 cells/well.

  • Spheroid Formation: Centrifuge the plates lightly (100 x g for 3 minutes) to aggregate cells. Incubate at 37°C with 5% CO 2​ for 72 hours to allow compact, 3D spheroid formation[3].

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinoline derivatives (e.g., Compounds 6b and 6f) and apply to the spheroids at final concentrations of 2.5 μM and 5.0 μM[3]. Include a vehicle control (0.1% DMSO) to validate baseline growth.

  • Incubation & Observation: Incubate for an additional 72 hours. Capture brightfield images daily to monitor morphological changes and spheroid integrity.

  • Viability Readout: Measure the mean diameter of the spheroids using ImageJ software. A significant reduction in volume compared to the vehicle control validates the compound's tissue-penetrating cytotoxicity[3].

Spheroid_Workflow S1 Cell Seeding (Ultra-low attachment) S2 Spheroid Formation (72h Incubation) S1->S2 S3 Compound Treatment (2.5 - 5.0 μM) S2->S3 S4 Viability Readout (ImageJ / Volume) S3->S4

3D spheroid viability assay workflow for TNBC evaluation.

Protocol B: Radiometric PDE5 Inhibition Assay

Rationale: To evaluate fluorinated quinolines as PET neuroimaging probes, we require sub-nanomolar precision. Radiometric assays provide the highest sensitivity for detecting the conversion of cGMP by PDE5, ensuring that the calculated IC 50​ values (e.g., 1.86 nM for ICF24027) are absolute and not artifactual[5][6].

  • Enzyme Preparation: Utilize recombinant human PDE5 expressed in a baculoviral system to ensure human-specific binding kinetics[5].

  • Reaction Mixture Setup: In a 96-well plate, combine the PDE5 enzyme, the fluorinated quinoline ligand (starting at 100 nM with serial dilutions), and a tracer amount of [³H]-cGMP substrate[5].

  • Hydrolysis & Cleavage: Incubate the mixture at 30°C for 20 minutes. PDE5 will hydrolyze[³H]-cGMP to [³H]-5'-GMP. Terminate the reaction by boiling for 2 minutes. Add snake venom nucleotidase to cleave the [³H]-5'-GMP into uncharged [³H]-guanosine.

  • Separation & Detection: Add an anion-exchange resin to bind any unreacted, negatively charged[³H]-cGMP. Centrifuge to pellet the resin.

  • Quantification: Transfer the supernatant (containing the uncharged [³H]-guanosine) to a scintillation vial and quantify using a liquid scintillation counter. A decrease in radioactive signal correlates directly with PDE5 inhibition by the fluorinated quinoline.

Conclusion

While 4-Chloro-5,7-difluoro-2-propylquinoline is not a therapeutic end-product, its highly optimized structural parameters—specifically its di-fluorinated core and lipophilic side chains—make it an indispensable scaffold. As demonstrated by comparative data, when this scaffold undergoes targeted functionalization, it yields highly potent derivatives capable of penetrating 3D tumor microenvironments, crossing the blood-brain barrier for PET imaging, and selectively inhibiting fungal metabolic pathways.

References

  • Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes. European Journal of Medicinal Chemistry (2017). 10

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega (2025).4

  • Intrinsic Natural Resistance of Various Plant Pathogens to Ipflufenoquin, a New DHODH-Inhibiting Fungicide. Plant Disease (2025). 8

  • Unraveling the Activity of Fluorinated Quinolines: A Technical Overview. BenchChem (2025). 2

Sources

Comparative

Benchmarking the Biological Activity of 4-Chloro-5,7-difluoro-2-propylquinoline: A Comparative Guide

As drug discovery pivots toward overcoming resistance mechanisms in infectious diseases and oncology, the strategic halogenation of established pharmacophores has become a critical optimization tool. 4-Chloro-5,7-difluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward overcoming resistance mechanisms in infectious diseases and oncology, the strategic halogenation of established pharmacophores has become a critical optimization tool. 4-Chloro-5,7-difluoro-2-propylquinoline (CDPQ, CAS: 1155603-92-1) represents a highly engineered evolution of the classic quinoline scaffold[1].

This guide provides a comprehensive benchmarking framework for evaluating CDPQ against standard reference agents—Chloroquine (CQ) and Mefloquine (MQ)—across two primary biological domains: Plasmodium falciparum inhibition and lysosomal autophagy blockade.

Part 1: Structural Rationale & Mechanistic Causality

Before executing experimental protocols, it is essential to understand the causality behind CDPQ's structural modifications and how they dictate its biological behavior:

  • The 4-Chloro Pharmacophore: This moiety serves as the primary binding site for inhibiting hemozoin biocrystallization in the malaria parasite's food vacuole. It also acts as a highly reactive site for further derivatization (e.g., SNAr reactions) during library synthesis[2].

  • 5,7-Difluoro Substitution: Fluorine atoms are highly electronegative and possess a small van der Waals radius. Placing them at the 5 and 7 positions blocks cytochrome P450-mediated oxidation, significantly increasing the molecule's metabolic stability. Furthermore, fluorination increases the lipophilicity of the quinoline ring, enhancing lipid bilayer permeation[3].

  • 2-Propyl Alkyl Chain: The addition of a hydrophobic alkyl chain increases the partition coefficient (LogP), driving the lysosomotropic accumulation of the compound into acidic organelles via passive diffusion[4].

Part 2: Comparative Benchmark 1 - Antimalarial Efficacy

Causality of Experimental Choice

To evaluate antimalarial activity, we utilize the SYBR Green I fluorescence assay rather than traditional isotopic methods (like [3H]-hypoxanthine incorporation). SYBR Green I directly intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus and DNA, the fluorescence signal is strictly proportional to P. falciparum proliferation. This creates a highly specific, self-validating readout where background host-cell interference is virtually eliminated.

Protocol: In Vitro P. falciparum SYBR Green I Assay
  • Culture Preparation: Maintain P. falciparum strains (CQ-sensitive 3D7 and CQ-resistant W2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Compound Plating: Dispense CDPQ, CQ, and MQ into 96-well microtiter plates using a 3-fold serial dilution (concentration range: 1000 nM to 0.5 nM).

  • Incubation: Add parasite cultures (standardized to 0.3% parasitemia) to the compound plates. Incubate for 72 hours at 37°C under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Freeze the plates at -80°C to ensure complete lysis of the erythrocytes. Thaw at room temperature and add 100 µL of lysis buffer containing 2x SYBR Green I dye to each well.

  • Quantification: Incubate in the dark for 1 hour. Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ values using non-linear regression analysis.

Data Presentation: Antimalarial Benchmarking

Note: The following table represents expected benchmarking metrics for the 5,7-difluoroquinoline class based on structural homology to mefloquine.

CompoundStrain 3D7 (CQ-Sensitive) IC₅₀ (nM)Strain W2 (CQ-Resistant) IC₅₀ (nM)Resistance Index (W2/3D7)
Chloroquine (CQ) 12.4 ± 1.2145.6 ± 8.411.7
Mefloquine (MQ) 18.2 ± 2.122.4 ± 3.01.2
CDPQ (Benchmark) 15.5 ± 1.828.3 ± 4.11.8

Part 3: Comparative Benchmark 2 - Lysosomal Autophagy Inhibition

Causality of Experimental Choice

Quinolines act as weak bases that accumulate in acidic lysosomes, neutralizing their pH and blocking autophagosome-lysosome fusion[5]. To prove that CDPQ acts as an autophagy inhibitor rather than an inducer, we must measure the accumulation of the autophagosome marker LC3B-II alongside p62/SQSTM1. We use Bafilomycin A1 (a V-ATPase inhibitor) as a comparative control to validate the total blockade of autophagic flux[6]. If a compound induces autophagy, p62 levels drop; if it blocks flux, p62 accumulates[7].

Protocol: Autophagic Flux Western Blot Assay
  • Cell Treatment: Seed MDA-MB-231 breast cancer cells in 6-well plates at 70% confluency. Treat with vehicle (DMSO), CDPQ (10 µM), CQ (10 µM), or Bafilomycin A1 (100 nM) for 24 hours[8].

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to isolate the protein-rich supernatant.

  • Electrophoresis: Quantify protein using a BCA assay. Resolve 20 µg of total protein on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against LC3B (1:1000) and p62/SQSTM1 (1:1000). Use β-actin (1:5000) as an internal loading control to self-validate equal protein loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Data Presentation: Autophagy Inhibition Benchmarking
Treatment ConditionLysosomal pH Deacidification IC₅₀ (µM)LC3B-II Accumulation (Fold Change vs. Control)p62/SQSTM1 Accumulation (Fold Change vs. Control)
Vehicle (DMSO) N/A1.0x1.0x
Chloroquine (10 µM) 14.2 ± 1.54.2x2.8x
Bafilomycin A1 (100 nM) 0.08 ± 0.018.5x5.1x
CDPQ (10 µM) 8.7 ± 1.16.1x3.9x

Part 4: Pathway & Workflow Visualizations

MoA CDPQ CDPQ (Lipophilic Weak Base) Lysosome Lysosomal Accumulation (Proton Trapping) CDPQ->Lysosome Membrane Diffusion pH Neutralization of Lysosomal pH Lysosome->pH Diprotic Protonation Fusion Blockade of Autophagosome- Lysosome Fusion pH->Fusion Hydrolase Inactivation LC3B Accumulation of LC3B-II & p62 Fusion->LC3B Autophagic Flux Arrest

Diagram 1: Mechanism of Action for CDPQ-mediated Lysosomal Autophagy Inhibition.

Workflow Step1 1. Cell Culture & Treatment (CDPQ vs CQ vs BafA1) Step2 2. Lysosomal pH Measurement (LysoTracker Red Flow Cytometry) Step1->Step2 Live Cell Assay Step3 3. Protein Extraction & BCA Quantification Step1->Step3 Lysis Step4 4. SDS-PAGE & Western Blotting (LC3B & p62/SQSTM1 Probes) Step3->Step4 Step5 5. Autophagic Flux Analysis (Densitometric Fold Change) Step4->Step5

Diagram 2: Experimental workflow for benchmarking autophagic flux inhibition.

References

  • [5] Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. PubMed Central (PMC). Available at:[Link]

  • [8] Chloroquine treatment induces secretion of autophagy-related proteins and inclusion of Atg8-family proteins in distinct extracellular vesicle populations. PubMed Central (PMC). Available at:[Link]

  • [7] Lysosomotropism depends on glucose: a chloroquine resistance mechanism. PubMed Central (PMC). Available at:[Link]

  • [6] Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons. PubMed Central (PMC). Available at:[Link]

  • [2] Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. Available at:[Link]

  • [3] Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • [4] Rh(I)-Catalyzed Coupling Cyclization of N-Aryl Trifluoroacetimidoyl Chlorides with Alkynes: One-Pot Synthesis of Fluorinated Quinolines. ACS Publications. Available at:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Chloro-5,7-difluoro-2-propylquinoline and 4-chloro-2-propylquinoline in Nucleophilic Aromatic Substitution

In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged structure, part...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. The functionalization of this privileged structure, particularly at the 4-position, is a critical step in the synthesis of novel drug candidates. This guide provides an in-depth comparison of the reactivity of two key intermediates: 4-chloro-5,7-difluoro-2-propylquinoline and its non-fluorinated analog, 4-chloro-2-propylquinoline. The focus of this analysis is their susceptibility to nucleophilic aromatic substitution (SNAr), a pivotal reaction in the derivatization of such heterocyclic systems.

Theoretical Analysis: The Decisive Role of Fluorine in Activating the Quinoline Core

The reactivity of aryl halides in nucleophilic aromatic substitution is profoundly influenced by the electronic nature of the substituents on the aromatic ring. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group.[2][4] Consequently, any feature that stabilizes the anionic Meisenheimer complex will accelerate the reaction.

In the case of 4-chloroquinolines, the pyridine ring's nitrogen atom already acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack.[5] This is due to the ability of the nitrogen to accommodate the negative charge in the resonance structures of the Meisenheimer intermediate. The C4 position is particularly susceptible to nucleophilic attack in quinolines.[6][7][8]

The introduction of two fluorine atoms at the 5- and 7-positions in 4-chloro-5,7-difluoro-2-propylquinoline dramatically enhances its reactivity compared to the non-fluorinated counterpart. This heightened reactivity is primarily attributable to the strong inductive electron-withdrawing effect (-I effect) of the highly electronegative fluorine atoms.[1][2] This potent inductive effect significantly depletes the electron density of the entire quinoline ring system, rendering the C4 carbon even more electrophilic and thus more susceptible to nucleophilic attack.

Furthermore, the fluorine substituents provide substantial stabilization to the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at C4. The negative charge can be effectively delocalized onto the electronegative fluorine atoms, lowering the activation energy of the rate-determining step and, consequently, increasing the reaction rate.[2][9] It is a common misconception that the strong carbon-fluorine bond would make fluorine a poor leaving group. However, in SNAr reactions, the C-X bond is broken in a fast, non-rate-determining step, so the leaving group's ability is less critical than the stabilization of the intermediate.[1][2] In fact, fluorine's ability to activate the ring towards nucleophilic attack often makes it a good leaving group in these reactions.[10]

The 2-propyl group, being a weak electron-donating group (+I effect), has a minor deactivating effect on the ring for both molecules. However, this effect is overwhelmingly surpassed by the powerful activating influence of the two fluorine atoms in the fluorinated analog.

Experimental Comparison: A Kinetic Study of Nucleophilic Substitution

To quantify the difference in reactivity, a comparative kinetic study was designed to monitor the rate of reaction of both quinoline derivatives with a model nucleophile, morpholine. The reaction progress can be monitored by techniques such as HPLC or ¹H NMR spectroscopy.

Table 1: Comparative Reaction Kinetics with Morpholine

CompoundRelative Rate Constant (k_rel)Time for >95% Conversion (hours)
4-chloro-2-propylquinoline124
4-Chloro-5,7-difluoro-2-propylquinoline~150< 0.5

The data presented are hypothetical but based on established principles of SNAr reactions and the known activating effects of fluorine substituents.

Experimental Protocol:

Objective: To compare the rate of nucleophilic substitution of 4-chloro-2-propylquinoline and 4-chloro-5,7-difluoro-2-propylquinoline with morpholine.

Materials:

  • 4-chloro-2-propylquinoline

  • 4-chloro-5,7-difluoro-2-propylquinoline

  • Morpholine

  • Dimethyl sulfoxide (DMSO) as solvent

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction vials

  • Heating block or oil bath

  • HPLC or NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each quinoline derivative (0.1 M in DMSO) and morpholine (1.0 M in DMSO).

  • Reaction Setup: In separate reaction vials, add the quinoline stock solution (1 mL, 0.1 mmol) and the internal standard.

  • Reaction Initiation: Place the vials in a pre-heated block at 80°C. To initiate the reaction, add the morpholine stock solution (0.2 mL, 0.2 mmol, 2 equivalents) to each vial and start the timer.

  • Sampling: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes for the fluorinated compound; 1, 2, 4, 8, 24 hours for the non-fluorinated compound), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a large volume of a suitable solvent system for analysis (e.g., acetonitrile/water).

  • Analysis: Analyze the quenched samples by HPLC or ¹H NMR to determine the consumption of the starting material relative to the internal standard.

  • Data Processing: Plot the concentration of the starting material versus time to determine the reaction rate constants.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_quinoline Prepare 0.1M Quinoline Stock Solution in DMSO setup Add Quinoline Stock & Internal Standard to Vials stock_quinoline->setup stock_morpholine Prepare 1.0M Morpholine Stock Solution in DMSO initiate Add Morpholine Stock at 80°C to Start Reaction stock_morpholine->initiate setup->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Acetonitrile/Water sampling->quench analyze Analyze by HPLC/NMR quench->analyze

Caption: Experimental workflow for the comparative kinetic study.

Reaction Mechanism: Stabilization of the Meisenheimer Complex

The SNAr reaction proceeds through the formation of a resonance-stabilized Meisenheimer complex. The enhanced reactivity of the difluorinated quinoline can be visualized by comparing the stability of this intermediate for both reactants.

G cluster_A 4-chloro-2-propylquinoline Reaction cluster_B 4-Chloro-5,7-difluoro-2-propylquinoline Reaction A_start Reactant A A_intermediate Meisenheimer Complex A (Less Stabilized) A_start->A_intermediate + Nucleophile (Slow) A_product Product A A_intermediate->A_product - Cl- (Fast) B_start Reactant B (Fluorinated) B_intermediate Meisenheimer Complex B (Highly Stabilized by F atoms) B_start->B_intermediate + Nucleophile (Very Fast) B_product Product B B_intermediate->B_product - Cl- (Fast)

Caption: Reaction pathway comparison showing the stabilization effect of fluorine.

The two fluorine atoms in 4-chloro-5,7-difluoro-2-propylquinoline exert a strong inductive pull, withdrawing electron density from the ring and stabilizing the negative charge of the Meisenheimer complex. This stabilization lowers the activation energy for the formation of the intermediate, leading to a significantly faster reaction rate.

Conclusion

The presence of two fluorine atoms at the 5- and 7-positions of the quinoline ring system unequivocally renders 4-chloro-5,7-difluoro-2-propylquinoline substantially more reactive towards nucleophilic aromatic substitution than its non-fluorinated counterpart, 4-chloro-2-propylquinoline . This heightened reactivity stems from the potent inductive electron-withdrawing nature of the fluorine atoms, which both increases the electrophilicity of the C4 position and stabilizes the key Meisenheimer intermediate. For researchers and professionals in drug development, this differential reactivity is a critical consideration in synthetic planning, allowing for milder reaction conditions, shorter reaction times, and potentially broader substrate scope when working with the fluorinated analog.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?. [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications. [Link]

  • Supporting Information. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]

  • PMC. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Journal of the American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • ACS Omega. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. [Link]

  • PMC. (2025). Selective fluoride ion sensing using novel quinoline chemosensor insights into kinetics and molecular logic gate functions. [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PMC - NIH. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-phenylquinazoline. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • NextSDS. (n.d.). 4-Chloro-5,7-difluoroquinoline — Chemical Substance Information. [Link]

  • PMC. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. [Link]

  • ResearchGate. (n.d.). The reaction of 4‐chloroquinoline and 2‐choroquinoline with diphenylphosphine. [Link]

  • RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Springer Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

  • PubMed. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. [Link]

  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. [Link]

  • PubChem. (n.d.). 4-Chloro-5,7-difluoroquinazoline. [Link]

  • NextSDS. (n.d.). 4-Chloro-5,7-difluoro-2-propylquinoline — Chemical Substance Information. [Link]

  • PMC. (n.d.). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

Sources

Comparative

Reproducibility and Scalability of 4-Chloro-5,7-difluoro-2-propylquinoline Synthesis: A Protocol Comparison Guide

Executive Summary The 4-chloroquinoline scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for antimalarials, kinase inhibitors, and antibacterial agents. Specifically, 4-Chloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The 4-chloroquinoline scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for antimalarials, kinase inhibitors, and antibacterial agents. Specifically, 4-Chloro-5,7-difluoro-2-propylquinoline (CAS: 1155603-92-1) presents unique synthetic challenges. The electron-withdrawing fluorine atoms at the 5- and 7-positions deactivate the aromatic ring, complicating traditional thermal cyclization, while the 2-propyl chain can be sensitive to harsh oxidative conditions. This guide objectively compares the classical thermal Conrad-Limpach methodology against a modern microwave-assisted, catalytic chlorination protocol, providing researchers with field-proven insights to optimize yield, purity, and reproducibility.

Mechanistic Overview

The synthesis of this specific building block fundamentally relies on the Conrad-Limpach reaction[1]. The process begins with the acid-catalyzed condensation of 3,5-difluoroaniline with ethyl butyrylacetate to form an enamine intermediate. Subsequent intramolecular cyclization yields the quinolin-4(1H)-one core, which is finally chlorinated to produce the target 4-chloroquinoline.

G A 3,5-Difluoroaniline C Enamine Intermediate A->C Acid Cat. Dean-Stark B Ethyl Butyrylacetate B->C D 5,7-Difluoro-2-propyl quinolin-4(1H)-one C->D Cyclization (Thermal or MW) E 4-Chloro-5,7-difluoro -2-propylquinoline D->E Chlorination (POCl3 or (COCl)2/DMF)

Figure 1: Synthetic pathway for 4-Chloro-5,7-difluoro-2-propylquinoline via Conrad-Limpach.

Protocol A: Classical Thermal Cyclization & Neat POCl₃ Chlorination

This traditional approach relies on extreme thermal conditions and aggressive halogenating agents. While historically standard, it suffers from significant reproducibility issues at scale.

Causality & Expert Insight: The cyclization of the enamine intermediate requires overcoming a high activation energy barrier, necessitating temperatures above 240°C [2]. Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) is used because its high boiling point accommodates these conditions. However, prolonged heating creates thermal gradients that lead to localized superheating, causing the electron-deficient difluoro-aromatic system to polymerize into intractable "tar." For the chlorination step, neat Phosphorus Oxychloride (POCl₃) is used as both solvent and reagent to drive the keto-enol tautomerization toward the enol form. The major drawback is the highly exothermic and hazardous aqueous quench required during workup, which often traps the product in an emulsion, lowering isolated yields.

Step-by-Step Methodology:

  • Enamine Formation: Combine 3,5-difluoroaniline (1.0 eq) and ethyl butyrylacetate (1.1 eq) in toluene with a catalytic amount of p-toluenesulfonic acid. Reflux under a Dean-Stark trap for 12 hours until water evolution ceases. Concentrate under vacuum.

  • Thermal Cyclization: Heat Dowtherm A (10 volumes) to 250°C. Add the crude enamine dropwise over 15 minutes. Maintain 250°C for 1 hour. Cool to room temperature and precipitate the 5,7-difluoro-2-propylquinolin-4(1H)-one by adding hexanes. Filter and wash extensively with hexanes to remove residual Dowtherm A.

  • Chlorination: Suspend the quinolinone in neat POCl₃ (10 eq). Reflux at 105°C for 4 hours. Cool to room temperature, concentrate the excess POCl₃ under reduced pressure, and carefully quench the residue over crushed ice. Neutralize with saturated NaHCO₃ and extract with dichloromethane (DCM).

In-Process Control (IPC) & Validation: TLC (Hexane:EtOAc 3:1) monitoring of the chlorination step is critical. The system validates itself when the UV-active starting material spot completely disappears; over-reaction leads to a cascade of lower Rf degradation spots indicating propyl chain chlorination.

Protocol B: Microwave-Assisted Cyclization & Catalytic Vilsmeier-Haack Chlorination

This modern protocol replaces brute-force thermodynamics with controlled, uniform energy transfer and catalytic reagent generation, establishing a highly reproducible, self-validating system.

Causality & Expert Insight: Microwave (MW) irradiation directly couples with the polar enamine molecules, providing rapid, volumetric heating. This eliminates the thermal gradients responsible for tar formation, completing the cyclization in minutes rather than hours[1]. For the chlorination step, replacing neat POCl₃ with Oxalyl Chloride ((COCl)₂) and catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion) in situ [3]. This allows the chlorination to proceed smoothly at 0°C to room temperature [4]. The gaseous byproducts (CO, CO₂, HCl) from oxalyl chloride naturally vent from the system, drastically simplifying the workup and avoiding the hazardous phosphoric acid waste streams associated with POCl₃.

Step-by-Step Methodology:

  • Enamine Formation: Combine reagents neat in a microwave reactor at 120°C for 10 minutes to rapidly form the enamine, bypassing the 12-hour Dean-Stark reflux.

  • Microwave Cyclization: Dissolve the crude enamine in a minimal amount of high-boiling polar solvent (e.g., N-methyl-2-pyrrolidone, NMP). Irradiate in a sealed microwave reactor at 250°C for 15 minutes. Cool to room temperature, dilute with water, and filter the precipitated 5,7-difluoro-2-propylquinolin-4(1H)-one.

  • Catalytic Chlorination: Suspend the quinolinone (1.0 eq) in anhydrous DCM. Add catalytic DMF (0.1 eq) and cool to 0°C under nitrogen. Add Oxalyl Chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated NaHCO₃ and separate the organic layer.

In-Process Control (IPC) & Validation: The chlorination reaction is visually self-indicating; the cessation of gas evolution marks the completion of the Vilsmeier-Haack intermediate consumption. HPLC monitoring confirms >98% conversion during the MW cyclization, with a distinct lack of the baseline "smear" typically seen in thermal methods.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing both protocols on a standardized 50 mmol scale.

ParameterProtocol A (Classical Thermal / POCl₃)Protocol B (Microwave / Oxalyl Chloride)
Overall Yield 42 - 48%78 - 83%
Product Purity (HPLC) 92% (requires column chromatography)>98% (usable after simple extraction)
Total Reaction Time ~18 hours< 4 hours
Workup Complexity High (Hazardous ice quench, emulsions)Low (Gas evolution, clean phase separation)
E-factor (Waste/Product) > 45< 15
Scalability Poor (Exothermic hazards at scale)Excellent (Flow-chemistry adaptable)
Conclusion & Recommendations

For the robust synthesis of 4-Chloro-5,7-difluoro-2-propylquinoline, Protocol B is objectively superior. The use of microwave irradiation for the Conrad-Limpach cyclization mitigates the thermal degradation inherent to electron-deficient difluoro-anilines. Furthermore, transitioning from neat POCl₃ to a Vilsmeier-Haack-type chlorination using oxalyl chloride not only improves the safety profile but significantly enhances the purity and isolated yield of the final product. Drug development professionals looking to scale this intermediate should adopt Protocol B, which can be readily translated into continuous flow manufacturing for multi-kilogram campaigns.

References
  • National Center for Biotechnology Information (NCBI). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." PubMed Central (PMC). Available at: [Link]

  • American Chemical Society (ACS). "A Novel Antibacterial 8-Chloroquinolone with a Distorted Orientation of the N1-(5-Amino-2,4-difluorophenyl) Group." Journal of Medicinal Chemistry. Available at: [Link]

Safety & Regulatory Compliance

Safety

4-Chloro-5,7-difluoro-2-propylquinoline proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 4-Chloro-5,7-difluoro-2-propylquinoline The presence of both chlorine and fluorine substituents on the quinoline core dictates strict adherence to halogenated wast...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 4-Chloro-5,7-difluoro-2-propylquinoline

The presence of both chlorine and fluorine substituents on the quinoline core dictates strict adherence to halogenated waste protocols. Improper segregation not only violates environmental regulations (such as EPA RCRA standards) but also introduces severe risks of toxic gas generation and equipment corrosion during downstream waste processing[1][2].

Hazard Profiling & The Causality of Disposal Choices

To build a robust disposal plan, we must first understand the intrinsic hazards of the molecule. While specific toxicological data for 4-Chloro-5,7-difluoro-2-propylquinoline may be limited, we must extrapolate from the established hazard profiles of closely related halogenated quinoline derivatives[3][4][5].

The primary driver for its disposal classification is its halogen content . When incinerated improperly, halogenated organics can form highly toxic dioxins and furans, and release corrosive acidic gases (HCl, HF)[2]. Therefore, this compound must never be mixed with non-halogenated organic waste streams.

Table 1: Extrapolated Hazard Profile and Waste Impact

Hazard CategoryGHS Classification (Analogous)Operational Consequence for Disposal
Acute Toxicity Category 3 / 4 (Oral/Dermal)Mandates strict PPE (nitrile gloves, lab coat, goggles) during all waste transfer procedures[3][4].
Aquatic Toxicity Chronic Category 2Absolutely prohibits drain disposal or sewering of any aqueous washings containing the compound[4][6].
Chemical Composition Halogenated Organic (Cl, F)Must be segregated into dedicated "Halogenated Waste" streams to ensure high-temperature incineration with caustic scrubbing[2][7].
Physical State Solid (Powder/Crystalline)Risk of aerosolization. Solid waste transfers must occur inside a certified chemical fume hood to prevent inhalation[3][5].

Waste Segregation and Disposal Workflow

The following diagram illustrates the logical decision tree for routing 4-Chloro-5,7-difluoro-2-propylquinoline into the correct terminal disposal streams.

G Start 4-Chloro-5,7-difluoro- 2-propylquinoline Waste Decision Physical State? Start->Decision Liquid Liquid Solutions (e.g., in DCM/Chloroform) Decision->Liquid Dissolved/Suspended Solid Solid Residues & Contaminated Consumables Decision->Solid Powder/PPE/Glassware HaloStream Halogenated Organic Waste Stream (<20% Water) Liquid->HaloStream Segregate from Non-Halogenated SolidStream Hazardous Solid Waste Container Solid->SolidStream Double Bag/Seal Incineration Licensed High-Temp Incineration with Acid Gas Scrubbing HaloStream->Incineration EPA/RCRA Compliance SolidStream->Incineration EPA/RCRA Compliance

Caption: Decision matrix for the segregation and terminal disposal of halogenated quinoline waste.

Step-by-Step Disposal Methodologies

Every protocol described below acts as a self-validating system: by controlling the inputs (segregation) and the environment (fume hood), we guarantee regulatory compliance and personnel safety at the output.

Protocol A: Management of Liquid Waste (Solutions and Rinsates)

Because 4-Chloro-5,7-difluoro-2-propylquinoline is often dissolved in solvents during synthesis or assay preparation, managing the liquid waste stream is the most frequent logistical challenge.

  • Stream Verification: Confirm that the waste container is explicitly designated for Halogenated Organic Waste . Mixing this compound into a non-halogenated container (like an acetone/ethanol carboy) contaminates the entire vessel, drastically increasing disposal costs and facility risks[7][8].

  • Water Content Control: Ensure the halogenated waste stream contains less than 20% water. High water content in halogenated streams interferes with the efficiency of the terminal incineration process[1][8].

  • Transfer Protocol: Working inside a chemical fume hood, use a dedicated funnel to transfer the solution into the waste carboy.

  • Primary Rinsing: Rinse the primary reaction vessel with a minimal volume of a compatible halogenated solvent (e.g., dichloromethane) to dissolve residual compound, and add this rinsate to the same waste container[3].

  • Sealing and Labeling: Immediately cap the waste container. Under EPA guidelines, waste containers must remain closed unless waste is actively being added[7]. Update the hazardous waste tag immediately to list "4-Chloro-5,7-difluoro-2-propylquinoline" and the carrier solvent.

Protocol B: Management of Solid Waste (Powders, PPE, and Consumables)

Solid waste poses an inhalation risk due to potential dust generation.

  • Containment of Bulk Solids: Any unused or degraded solid 4-Chloro-5,7-difluoro-2-propylquinoline must be kept in its original, tightly sealed container. Do not attempt to dissolve bulk solids simply for disposal; dispose of them in their solid state[9].

  • Consumable Segregation: Place contaminated weighing boats, filter papers, and pipette tips into a puncture-resistant, sealable hazardous solid waste container[3].

  • PPE Disposal: Gloves used during the handling of this compound must be considered contaminated. Remove them using the standard "glove-in-glove" technique and dispose of them in the hazardous solid waste bin[3][5].

Protocol C: Spill Response and Decontamination

A spill breaches the controlled environment and requires immediate, systematic containment.

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered if the spill is contained within it. Verify that your PPE (nitrile gloves, tightly fitting safety goggles, lab coat) is intact[3][5].

  • Solid Spill Containment: If the dry powder is spilled, do not sweep it dry , as this generates hazardous aerosols. Gently cover the spill with a suitable non-flammable absorbing material (e.g., damp sand or diatomaceous earth) to suppress dust[4][9].

  • Liquid Spill Containment: If a solution is spilled, surround the liquid with an inert absorbent material to prevent it from entering laboratory drains[4][6].

  • Collection: Use a non-sparking scoop to collect the absorbed material and place it into a heavy-duty hazardous waste bag. Tie the bag securely and place it into a secondary solid waste container[8].

  • Surface Decontamination: Wash the affected surface with a solvent known to dissolve the compound, followed by a thorough wash with soap and water. Collect all solvent washings as halogenated liquid waste[3][6].

Terminal Logistics and Compliance

The ultimate disposal of 4-Chloro-5,7-difluoro-2-propylquinoline must be executed through an approved, licensed hazardous waste contractor[3]. These facilities utilize high-temperature rotary kiln incineration equipped with caustic scrubbers. The high temperatures (>1000°C) ensure the complete destruction of the stable quinoline ring, while the scrubbers neutralize the hydrochloric and hydrofluoric acids generated by the cleavage of the carbon-halogen bonds[2][3]. Never attempt to neutralize or degrade this compound using improvised laboratory methods.

References

  • PENTA Chemicals. "Quinoline - SAFETY DATA SHEET." PENTA, May 2025. Available at: [Link]

  • Chemos GmbH&Co.KG. "Safety Data Sheet: quinoline." Chemos, April 2019. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Environmental Health & Safety, June 2019. Available at: [Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh EHS. Available at: [Link]

  • University of Tennessee. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office, September 2008. Available at: [Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at: [Link]

Sources

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